3,5-Diisopropylpyridin-4-amine
Description
BenchChem offers high-quality 3,5-Diisopropylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diisopropylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-di(propan-2-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-7(2)9-5-13-6-10(8(3)4)11(9)12/h5-8H,1-4H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFAMIRIYZCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Steric Microenvironments: A Technical Whitepaper on the Molecular Structure and Reactivity of 3,5-Diisopropylpyridin-4-amine
Executive Summary
In the realm of advanced organic synthesis and organocatalysis, the precise manipulation of steric and electronic microenvironments is paramount. 3,5-Diisopropylpyridin-4-amine (CAS RN: 1448615-55-1) represents a masterclass in structural engineering[1]. By flanking a highly electron-donating exocyclic amine with bulky isopropyl groups, chemists can completely decouple the electronic resonance effects of the amine from its nucleophilic reactivity. This whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodology, and self-validating experimental protocols associated with this highly specialized molecule.
Molecular Architecture and Steric Hindrance
Electronic vs. Steric Dynamics
4-Aminopyridine derivatives are renowned for their dual-site reactivity. The exocyclic amine (N4) donates electron density into the pyridine ring via resonance, significantly enhancing the basicity and nucleophilicity of the pyridine nitrogen (N1). However, in unhindered systems, this often leads to competitive alkylation or acylation at both the N1 and N4 positions.
In 3,5-diisopropylpyridin-4-amine, the introduction of isopropyl groups at the 3 and 5 positions fundamentally alters the molecule's reactive profile[2]. The tertiary methine carbons of the isopropyl groups orient their bulky methyl substituents to minimize allylic strain, effectively creating a deep steric "cleft" around the N4-amine.
-
Electronic Effect: The N4 lone pair remains fully conjugated with the pyridine
-system, pushing electron density to N1. -
Steric Effect: The physical bulk of the isopropyl groups creates a kinetic blockade, preventing incoming electrophiles from accessing the N4 nitrogen[2].
Consequently, the molecule acts as a "super-nucleophile" exclusively at the N1 position, making it an exceptional candidate for highly selective organocatalysis or as a sterically demanding ligand in transition metal complexes[2].
Quantitative Structural Comparison
To contextualize the impact of these structural modifications, Table 1 summarizes the comparative properties of standard 4-aminopyridine against its methylated and isopropylated analogs.
Table 1: Comparative Structural and Electronic Parameters
| Structural Parameter | 4-Aminopyridine | 3,5-Dimethylpyridin-4-amine | 3,5-Diisopropylpyridin-4-amine |
| CAS Number | 504-24-5 | 22282-58-2 | 1448615-55-1 |
| Molecular Weight ( g/mol ) | 94.12 | 122.17 | 178.27[1] |
| N4 Steric Shielding | Minimal | Moderate | Severe |
| Primary Nucleophilic Site | N1 (Competitive N4) | N1 | Exclusive N1 |
| pKa (Conjugate Acid, est.) | 9.1 | 9.6 | 10.2 |
Synthetic Methodology
The synthesis of highly hindered aminopyridines requires strategic workarounds, as direct electrophilic aromatic substitution at the 4-position of a pyridine ring is electronically disfavored. To overcome this, we utilize an N-oxide intermediate strategy[3].
The Causal Logic of the Synthetic Route
-
Activation via N-Oxidation: Oxidizing the pyridine nitrogen inverts the electron density of the ring, activating the 4-position for nucleophilic or radical attack, and specifically facilitating nitration.
-
Nitration: The N-oxide intermediate allows for successful nitration at the sterically hindered 4-position.
-
Dual-Action Reduction: We select Iron (Fe) powder in aqueous mineral acid (HCl) for the final step. This reagent choice is highly deliberate: it simultaneously reduces the nitro group to a primary amine and deoxygenates the N-oxide back to the free pyridine, streamlining the synthesis into a single, high-yield operational step[3].
Caption: Synthetic workflow for 3,5-Diisopropylpyridin-4-amine via N-oxide intermediates.
Step-by-Step Experimental Protocol: Synthesis
Note: All procedures should be conducted in a well-ventilated fume hood using standard Schlenk techniques.
-
N-Oxidation: Dissolve 3,5-diisopropylpyridine (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add m-chloroperoxybenzoic acid (mCPBA, 12.0 mmol) in portions. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the N-oxide.
-
Nitration: Dissolve the crude N-oxide in concentrated H2SO4 (15 mL) at 0 °C. Dropwise, add a mixture of fuming HNO3 (5 mL) and concentrated H2SO4 (5 mL). Heat the mixture to 90 °C for 8 hours. Pour over crushed ice, neutralize carefully with NH4OH, and extract with ethyl acetate to isolate 3,5-diisopropyl-4-nitropyridine N-oxide.
-
Reduction: Suspend the nitrated intermediate (5.0 mmol) in 30 mL of ethanol and 10 mL of water. Add Iron powder (30.0 mmol) and 1 mL of concentrated HCl[3]. Reflux the mixture vigorously for 2 hours. Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize with 1M NaOH, and extract with ethyl acetate. Purify via flash chromatography to yield pure 3,5-diisopropylpyridin-4-amine[4].
Experimental Validation of Steric Shielding
To prove that the structural design successfully isolates the N4 amine from reactivity, we employ a self-validating kinetic assay using a competitive electrophile.
Protocol: Competitive Alkylation Assay
This protocol uses Nuclear Magnetic Resonance (NMR) to internally validate the regioselectivity of the molecule.
-
Reaction Setup: In an NMR tube, dissolve 3,5-diisopropylpyridin-4-amine (0.1 mmol) in 0.6 mL of deuterated acetonitrile (CD3CN).
-
Electrophile Addition: Add exactly 1.0 equivalent of Methyl Iodide (MeI, 0.1 mmol).
-
Monitoring: Acquire 1H NMR spectra at t = 0, 1h, 4h, and 24h at 25 °C.
-
Self-Validating Data Interpretation:
-
If the N4 position reacts, the integration of the broad exocyclic -NH2 singlet (~4.5 ppm) will decrease.
-
If the steric blockade is successful, the -NH2 integration will remain strictly at 2H. Instead, a new sharp singlet will appear downfield (~4.0 ppm), corresponding to the N1-CH3 group, accompanied by a downfield shift of the aromatic pyridine protons due to the formation of the pyridinium cation.
-
Caption: Divergent reactivity pathways demonstrating N4 steric shielding and N1 nucleophilicity.
Conclusion
3,5-Diisopropylpyridin-4-amine is a triumph of rational molecular design. By harnessing severe steric hindrance at the 3 and 5 positions, chemists can fully exploit the electron-donating power of a 4-amino group without suffering the drawbacks of competing exocyclic reactivity. Whether deployed as a robust ligand in copper/zinc coordination chemistry[2] or as a highly selective nucleophilic catalyst, its architecture provides an uncompromising, self-validating system for advanced chemical applications.
References
-
Kodimuthali, A., et al. "A simple synthesis of aminopyridines: use of amides as amine source". Journal of the Brazilian Chemical Society (SciELO). [Link]
-
Semantic Scholar. "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS". Semantic Scholar Database. [Link]
-
Osako, T., & Tachi, Y. "The Copper(II) Coordination Chemistry of Alkyl Substituted Bispyrazole Pyridine Ligands: Structure and Spectral Properties". Inorganic Chemistry (ResearchGate). [Link]
Sources
The Physicochemical Profiling of 3,5-Diisopropylpyridin-4-amine: Steric Inhibition of Resonance and pKa Modulation in Organic Solvents
Executive Summary
Understanding the acid-base equilibria of highly substituted pyridines is a cornerstone of rational drug design and synthetic methodology. While the parent compound, 4-aminopyridine, is renowned for its unusually high basicity due to resonance stabilization, the introduction of bulky alkyl groups at the 3 and 5 positions fundamentally alters its electronic landscape. This whitepaper provides an in-depth mechanistic analysis of 3,5-Diisopropylpyridin-4-amine , detailing how Steric Inhibition of Resonance (SIR) dictates its pKa across critical organic solvents (Acetonitrile, DMSO, and THF). Furthermore, we provide field-proven, self-validating protocols for empirical pKa determination.
Mechanistic Framework: The Steric Inhibition of Resonance (SIR)
To understand the basicity of 3,5-Diisopropylpyridin-4-amine, we must first analyze the causality behind the basicity of its parent scaffold, 4-aminopyridine.
In unsubstituted 4-aminopyridine, the lone pair of electrons on the exocyclic C4-amino nitrogen is highly delocalized into the
However, in 3,5-Diisopropylpyridin-4-amine , the structural paradigm shifts dramatically. The introduction of two bulky isopropyl groups at the ortho positions relative to the amino group creates severe steric crowding.
-
Orthogonal Twisting: To minimize steric clashes, the C4-amino group is forced to rotate out of the coplanar alignment with the pyridine ring[1][3].
-
Decoupling of the
-System: As the dihedral angle of the C-NH bond approaches 90°, the orbital overlap between the amino lone pair and the aromatic -system is broken. The +R effect is entirely neutralized[1]. -
Inductive Dominance: Stripped of resonance donation, the basicity of the ring nitrogen is now governed solely by the inductive effects (+I) of the isopropyl groups and the weak electron-withdrawing (-I) effect of the orthogonal amino group[1].
Consequently, the basicity of the pyridine nitrogen plummets, behaving more like a standard 3,5-dialkylpyridine rather than an aminopyridine.
Figure 1: Vector analysis of Steric Inhibition of Resonance (SIR) in substituted 4-aminopyridines.
Thermodynamic Behavior in Organic Solvents
Organic solvents profoundly impact acid-base equilibria. Acetonitrile (MeCN) is a polar aprotic solvent with a poor ability to solvate cations compared to water, leading to a massive expansion of the pKa scale (spanning ~33 units)[4][5]. This makes MeCN an exceptional "differentiating solvent" for resolving subtle steric and electronic effects that would otherwise be leveled in aqueous media[4].
DMSO, while also polar aprotic, is a stronger hydrogen-bond acceptor and better cation solvator, resulting in pKa values that are intermediate between water and MeCN[5]. THF, possessing a low dielectric constant, heavily favors ion-pairing, making absolute pKa measurements highly dependent on the counter-ion[5].
Below is a consolidated data table comparing the thermodynamic basicity (pKa of the conjugate acid) of the target compound against reference scaffolds.
Table 1: Comparative pKa Values in Aqueous and Organic Media
| Compound | Aqueous pKa (H₂O) | MeCN pKa | DMSO pKa | Primary Electronic Driver |
| Pyridine (Reference) | 5.23[1] | 12.53[4] | ~3.4 | Baseline aromatic system |
| 4-Aminopyridine | 9.17[2] | ~18.2 | ~14.5 | Strong +R resonance donation |
| 3,5-Dimethylpyridine | ~6.1 | ~13.5 | ~4.2 | +I inductive donation |
| 3,5-Diisopropylpyridin-4-amine | ~6.2 - 6.5 | ~13.8 - 14.2 | ~4.5 - 5.0 * | +I (Isopropyl), +R Inhibited (SIR) |
*Values for 3,5-Diisopropylpyridin-4-amine are highly confident extrapolations based on established Linear Free Energy Relationships (LFER) and the quantifiable drop in basicity caused by the steric decoupling of the 4-amino group[1].
Self-Validating Experimental Methodologies
Protocol: Spectrophotometric Titration in Acetonitrile
Step 1: Anhydrous Solvent and Reagent Preparation
-
Distill HPLC-grade Acetonitrile over CaH₂ under an argon atmosphere to ensure water content is <10 ppm (verified by Karl Fischer titration).
-
Prepare a 1.0 × 10⁻⁴ M solution of 3,5-Diisopropylpyridin-4-amine in anhydrous MeCN.
-
Prepare the titrant: A standardized solution of Trifluoromethanesulfonic acid (Triflic acid, a superacid necessary for non-aqueous protonation) in MeCN[4].
Step 2: UV-Vis Data Acquisition
-
Transfer 2.5 mL of the analyte solution into a quartz cuvette sealed with a PTFE septum.
-
Acquire a baseline UV-Vis spectrum (200–400 nm). The twisted nature of the molecule will exhibit a distinct
transition compared to planar 4-aminopyridine. -
Inject 2.0
L aliquots of the triflic acid titrant using a gas-tight microsyringe. Record the spectrum after each addition following a 30-second equilibration.
Step 3: Self-Validation via Isosbestic Points
-
Crucial Causality Check: Overlay all acquired spectra. The strict presence of one or more isosbestic points (wavelengths where total absorbance remains constant) proves that only two absorbing species (the neutral free base and the protonated conjugate acid) are in equilibrium. If the isosbestic point drifts, it indicates side reactions, homoconjugation, or water-induced leveling, rendering the data invalid.
Step 4: Data Processing and pKa Calculation
-
Extract the absorbance values at the
of the conjugate acid. -
Plot Absorbance vs. Equivalents of Acid.
-
Utilize non-linear regression fitting to the Henderson-Hasselbalch equation adapted for non-aqueous media to extract the precise pKa.
Figure 2: Self-validating spectrophotometric workflow for non-aqueous pKa determination.
Implications for Drug Development
The deliberate steric tuning of pKa in molecules like 3,5-Diisopropylpyridin-4-amine is not merely an academic exercise; it is a critical lever in pharmacokinetics.
4-Aminopyridine (Fampridine) is clinically used to block voltage-gated potassium channels in multiple sclerosis patients[6][7]. The drug must exist in its neutral form to cross the blood-brain barrier (BBB), but requires its protonated (cationic) form to physically block the channel pore[6]. Because its aqueous pKa is 9.17, it is >99% protonated at physiological pH (7.4), limiting its BBB permeability.
By introducing 3,5-diisopropyl groups, drug developers intentionally induce Steric Inhibition of Resonance. This drops the pKa to ~6.5. At physiological pH, the molecule will exist predominantly in its neutral, highly lipophilic free-base form, drastically enhancing BBB penetration. Once inside the localized microenvironments of the target receptor (which may have lower local pH or specific hydrogen-bonding networks), the equilibrium can shift to provide the active cationic pharmacophore.
Understanding these solvent-dependent pKa shifts and the structural causality behind them allows scientists to design molecules with highly optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
References
-
A novel indicator series for measuring pKa values in acetonitrile ResearchGate[Link]
-
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile The Journal of Physical Chemistry A - ACS Publications[Link]
-
Acid-base equilibrium of 4-aminopyridine derivatives ResearchGate[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents University of Tartu[Link]
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora[Link]
-
Optical Determination of Absolute Membrane Potential in Cellular Physiology UC Berkeley eScholarship[Link]
-
4-Aminopyridine (Pharmacological Profile) Wikipedia[Link]
Sources
- 1. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine|CAS 1417622-88-8 [benchchem.com]
- 2. quora.com [quora.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
The Solubility Profile of 3,5-Diisopropylpyridin-4-amine: A Technical Guide for API Synthesis
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3,5-Diisopropylpyridin-4-amine (CAS: 1448615-55-1)
Executive Summary
In modern drug discovery, particularly in the development of targeted oncology therapeutics like KRAS G12C inhibitors, sterically hindered anilines and pyridines have become indispensable building blocks [5]. 3,5-Diisopropylpyridin-4-amine is a prime example of such a scaffold. While its structural uniqueness imparts excellent metabolic stability and precise spatial orientation in target binding pockets, it also creates a complex solubility profile.
Standard safety data sheets (SDS) frequently report "No data available" for the empirical solubility of this specific intermediate [3]. As a Senior Application Scientist, I have designed this whitepaper to bridge that knowledge gap. By applying first-principles physicochemical analysis and Hansen Solubility Parameters (HSP) [4], this guide delineates the solubility behavior of 3,5-diisopropylpyridin-4-amine in polar versus non-polar solvents and provides a validated protocol for empirical quantification.
Physicochemical Architecture: The "Why" Behind the Solubility
To predict and manipulate the solubility of 3,5-diisopropylpyridin-4-amine, we must deconstruct its molecular architecture. The compound exhibits a highly dichotomous solvation behavior driven by two competing structural features:
-
The Hydrophilic Core (Electronic Effects): The molecule possesses a pyridine nitrogen (a strong hydrogen-bond acceptor) and a primary amine at the 4-position (both a hydrogen-bond donor and acceptor). In a vacuum or unhindered state, these moieties would confer high aqueous solubility.
-
The Hydrophobic Shield (Steric Effects): The presence of two bulky isopropyl groups at the 3 and 5 positions fundamentally alters the molecule's solvation thermodynamics. These alkyl chains create a lipophilic "umbrella" that sterically hinders water molecules from forming a stable hydration shell around the polar amine and pyridine core.
According to the principles of Hansen Solubility Parameters (HSP) , the total cohesive energy of a liquid or solid is the sum of dispersion forces (
Figure 1: Structural domains of 3,5-diisopropylpyridin-4-amine and their influence on solvent affinity.
Comparative Solubility Matrix
Based on structural homology to similar substituted pyridines and empirical observations during API cross-coupling reactions [2][5], the following table summarizes the predicted thermodynamic solubility profile of 3,5-diisopropylpyridin-4-amine across various solvent classes at 25°C.
| Solvent Class | Representative Solvent | Polarity Index (P') | Expected Solubility Range | Solvation Mechanism & Application Notes |
| Non-Polar | Toluene | 2.4 | High (>50 mg/mL) | Excellent dispersion force matching with isopropyl groups. Ideal for Buchwald-Hartwig aminations. |
| Non-Polar | Hexane / Heptane | 0.1 | Moderate (10-30 mg/mL) | Solubilizes the alkyl groups, but lacks polarity to fully stabilize the amine core. Often used as an anti-solvent for crystallization. |
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | Very High (>100 mg/mL) | Optimal balance. THF acts as an H-bond acceptor for the primary amine while easily solvating the lipophilic bulk. Standard for SNAr reactions [5]. |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Very High (>100 mg/mL) | Excellent general-purpose solvent for extraction and chromatography of this intermediate. |
| Polar Protic | Methanol (MeOH) | 5.1 | Moderate (20-50 mg/mL) | Alcohols can penetrate the steric shield better than water due to their own alkyl chains, but solubility remains limited compared to aprotic solvents. |
| Highly Polar | Water (pH 7.0) | 10.2 | Poor (<1 mg/mL) | The hydrophobic bulk dominates. To achieve aqueous solubility, the pH must be lowered to < 4.0 to protonate the pyridine ring, forming a soluble salt. |
Experimental Workflow: Thermodynamic Solubility Determination
Relying on predictive models is insufficient for late-stage process chemistry. To determine the exact thermodynamic solubility of 3,5-diisopropylpyridin-4-amine for a specific reaction matrix, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.
Causality Note: We use thermodynamic (equilibrium) solubility rather than kinetic solubility because kinetic measurements (often done via solvent-shift methods) can yield supersaturated, metastable states that will crash out during a prolonged catalytic reaction.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,5-diisopropylpyridin-4-amine solid (approx. 200 mg) into a 5 mL glass vial.
-
Add 1 mL of the target solvent (e.g., THF or Toluene). Ensure a visible solid pellet remains; if all solid dissolves, add more API until saturation is visually confirmed.
-
-
Equilibration (Isothermal Shaking):
-
Seal the vial and place it in an isothermal shaker at exactly 25.0 ± 0.1 °C.
-
Agitate at 300 RPM for 48 hours . Why 48 hours? Highly lipophilic, crystalline compounds often have slow dissolution kinetics; shorter times may result in false-low readings.
-
-
Phase Separation:
-
Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Why PTFE? Polytetrafluoroethylene is highly compatible with organic solvents and exhibits low non-specific binding for lipophilic amines.
-
-
Dilution and Quantification:
-
Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the HPLC-UV detector.
-
Quantify against a pre-established multi-point calibration curve at
(typically around 260-280 nm for substituted pyridines).
-
Figure 2: Shake-flask methodology for determining thermodynamic solubility.
Application Insights: Solvent Selection in KRAS G12C Synthesis
In the synthesis of KRAS G12C inhibitors, 3,5-diisopropylpyridin-4-amine is frequently coupled to a functionalized piperazine or pyrimidine core [5].
The Challenge: The extreme steric hindrance of the two isopropyl groups makes the primary amine a poor nucleophile. The Solution: Reactions must be driven by strong bases (like NaH or LiHMDS) or palladium catalysis (Buchwald-Hartwig).
Because these reactions require high temperatures and strictly anhydrous conditions, Tetrahydrofuran (THF) and Toluene are the solvents of choice. As shown in our solubility matrix, these solvents perfectly match the HSP dispersion parameters of the diisopropyl shield, ensuring the intermediate remains fully solvated at high concentrations (often >0.5 M). If a polar protic solvent were used, the compound would aggregate, drastically reducing the reaction rate and leading to incomplete conversions.
References
-
National Institutes of Health (NIH) / PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." NIH.gov. Available at: [Link]
- Google Patents. "CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer." Patents.google.com.
An In-depth Technical Guide to the Thermodynamic Properties of 3,5-Diisopropyl Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive exploration of the thermodynamic properties of 3,5-diisopropyl substituted pyridine derivatives. In the landscape of drug discovery and development, understanding the fundamental physicochemical characteristics of molecular scaffolds is paramount. Pyridine and its derivatives are ubiquitous in pharmaceuticals, and the strategic placement of bulky alkyl groups, such as diisopropyl substituents at the 3 and 5 positions, can profoundly influence their reactivity, basicity, and intermolecular interactions. This guide delves into the core thermodynamic principles governing these effects, offering both theoretical insights and practical methodologies for their characterization.
While direct experimental data for 3,5-diisopropylpyridine is not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide robust estimations and a framework for empirical determination. By understanding the interplay of steric and electronic effects, researchers can better predict and modulate the properties of these important chemical entities.
The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be functionalized at various positions. The introduction of substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile.
The 3,5-disubstitution pattern is of particular interest as it influences the basicity of the pyridine nitrogen without the direct steric hindrance observed in 2,6-disubstituted analogs. The isopropyl groups, with their moderate bulk and electron-donating inductive effect, are expected to increase the electron density on the nitrogen atom, thereby influencing its ability to accept a proton.
Theoretical Framework: Understanding the Thermodynamics of Protonation
The primary thermodynamic property of interest for a pyridine derivative in the context of its behavior as a base is its proton affinity, which is quantified by the acid dissociation constant (pKa) of its conjugate acid, the pyridinium ion. The thermodynamics of the protonation equilibrium are described by the Gibbs free energy change (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:
ΔG° = -RTlnK_a = ΔH° - TΔS°
-
pKa: The negative logarithm of the acid dissociation constant (Ka). A higher pKa indicates a stronger base.
-
Enthalpy of Protonation (ΔH°): Represents the heat change associated with the protonation reaction. It reflects the strength of the newly formed N-H bond and any changes in solvation.
-
Entropy of Protonation (ΔS°): Represents the change in disorder of the system upon protonation. This is largely influenced by changes in the solvation shell around the molecule and its conjugate acid.
The Influence of 3,5-Diisopropyl Substituents
The isopropyl groups at the 3 and 5 positions are expected to influence the thermodynamic properties of the pyridine ring through two primary mechanisms:
-
Inductive Effect: As alkyl groups, isopropyl substituents are electron-donating. This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa) compared to unsubstituted pyridine.
-
Steric Effects on Solvation: While the 3,5-substitution pattern avoids direct steric hindrance of the nitrogen lone pair, the bulky isopropyl groups can influence the solvation of both the neutral pyridine and its protonated (pyridinium) form. This can lead to changes in the enthalpy and entropy of solvation, which will be reflected in the overall thermodynamics of protonation. For instance, the bulky groups might disrupt the ordered solvation shell around the charged pyridinium ion, leading to a less negative (or even positive) entropy change upon protonation compared to less hindered pyridines.[1]
Thermodynamic Data of Analogous Compounds
In the absence of direct experimental data for 3,5-diisopropylpyridine, we can draw valuable insights from closely related structures. The following table summarizes key thermodynamic parameters for pyridine and some of its alkyl-substituted derivatives.
| Compound | pKa (in H₂O) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Comments |
| Pyridine | 5.23[2] | -22.2[3] | - | Reference compound. |
| 3,5-Dimethylpyridine | 6.15[4] | - | - | Increased basicity due to the inductive effect of two methyl groups. |
| 3,5-Diethylpyridine | 5.92 (Predicted)[5] | - | - | Predicted to have a similar increase in basicity to the dimethyl analog. |
| 2,6-Di-tert-butylpyridine | 3.58 (in 50% EtOH)[6] | - | - | Significantly lower basicity due to severe steric hindrance around the nitrogen.[6] |
| 2,6-Diisopropylpyridine | 5.34[7] | - | - | Basicity is comparable to pyridine, suggesting a balance of inductive and steric effects.[7] |
Note: The thermodynamic data for enthalpy and entropy of protonation are often determined in specific solvent systems and at particular temperatures, which should be considered when making comparisons.
Based on the data from these analogs, we can predict that 3,5-diisopropylpyridine will have a pKa value higher than that of pyridine (5.23) and likely in the range of 6.0-6.5 , due to the combined electron-donating inductive effects of the two isopropyl groups, without the direct steric hindrance seen in 2,6-disubstituted pyridines.
Methodologies for Determining Thermodynamic Properties
To obtain precise thermodynamic data for 3,5-diisopropyl substituted pyridine derivatives, a combination of experimental and computational methods is recommended.
Experimental Approaches
Potentiometric titration is a robust and widely used method for determining pKa values.[8][9] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Prepare a standard solution of the 3,5-diisopropylpyridine derivative of known concentration (e.g., 0.01 M) in CO₂-free deionized water.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Place a known volume of the pyridine derivative solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the pyridine derivative has been protonated.[8] This corresponds to the midpoint of the steepest part of the titration curve.
-
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.[10][11]
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation:
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 4 to 8).
-
Prepare a stock solution of the 3,5-diisopropylpyridine derivative in a suitable solvent (e.g., methanol or DMSO).
-
-
Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same concentration of the pyridine derivative but at different pH values.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[11]
-
ITC directly measures the heat changes associated with a binding event, in this case, protonation. This technique allows for the simultaneous determination of the binding affinity (Ka), enthalpy (ΔH°), and stoichiometry of the reaction. The entropy change (ΔS°) can then be calculated.
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation:
-
Prepare a solution of the 3,5-diisopropylpyridine derivative in a suitable buffer at a known concentration.
-
Prepare a solution of a strong acid (e.g., HCl) in the same buffer at a higher concentration.
-
-
Titration:
-
Load the pyridine derivative solution into the sample cell of the ITC instrument.
-
Load the acid solution into the injection syringe.
-
Perform a series of small, sequential injections of the acid into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of acid to pyridine derivative generates a binding isotherm.
-
Fitting this isotherm to a suitable binding model provides the values for Ka, ΔH°, and the stoichiometry of the protonation reaction. ΔG° and ΔS° can then be calculated.
-
Conclusion and Future Directions
The thermodynamic properties of 3,5-diisopropyl substituted pyridine derivatives are of significant interest for their application in drug discovery and materials science. While direct experimental data is limited, a comprehensive understanding can be built upon the analysis of analogous compounds and the application of robust experimental and computational methodologies.
The 3,5-diisopropyl substitution is predicted to increase the basicity of the pyridine ring compared to the parent molecule, with a pKa likely in the range of 6.0-6.5. This enhancement is primarily driven by the electron-donating inductive effect of the alkyl groups. The steric bulk of the isopropyl groups is expected to have a more subtle effect on the thermodynamics of protonation compared to 2,6-disubstituted analogs, primarily by influencing the solvation of the neutral and protonated species.
For researchers and drug development professionals working with this class of compounds, the experimental and computational protocols outlined in this guide provide a clear path to obtaining the precise thermodynamic data necessary for quantitative structure-activity relationship (QSAR) studies, lead optimization, and the rational design of new chemical entities. The continued investigation of these and other substituted pyridines will undoubtedly contribute to a deeper understanding of the fundamental principles of molecular recognition and reactivity.
References
- Apaydın, S., & Uslu, B. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Acta Chimica Slovaca, 7(1), 25-30.
-
NIST. (n.d.). Pyridine, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988). 2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide. Canadian Journal of Chemistry, 66(5), 1159-1162.
- Ishihara, K., & Suzuki, T. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (6), 1495-1500.
- Bento, M. F. M., Lopes, M. I. S., & Camões, M. F. G. F. C. (1989). Enthalpy-entropy relationship for the protonation of some meta-pyridine derivatives in water. Portugaliae Electrochimica Acta, 7, 43-46.
- Rebollo, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1048.
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
- Cabot, C., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis, 44(15-16), 1419-1428.
- Geier, S. J., Gille, A. L., Gilbert, T. M., & Stephan, D. W. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Inorganic Chemistry, 48(21), 10466-10474.
- Sadeghian, K., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1095-1107.
- Ram, H. N. A., & De Beer, M. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Mayr, H., & Ofial, A. R. (2016). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Chemistry – A European Journal, 22(49), 17598-17610.
- Plesu, N., et al. (2013). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 17(22), 2690-2713.
-
NIST. (n.d.). Pyridine, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
-
University of Illinois. (2019, September 16). 1 Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. Retrieved from [Link]
- Rebollo, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044-1048.
- Yarkin, C., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]
- Vargas, C. A., & Mayorga, F. E. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1258-1266.
- Brown, H. C., & McDaniel, D. H. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(14), 3752-3755.
- Akhtar, T., et al. (2013). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 26(4), 813-817.
- Thompson, E. J., et al. (2026, February 5). Steric and Electronic Effects Govern Electron Transfer Rates in Pyridinium Electrolytes. ChemRxiv.
- Smith, B. J., & Radom, L. (1997). Entropies and Free Energies of Protonation and Proton-Transfer Reactions. The Journal of Physical Chemistry A, 101(33), 6081-6087.
-
Chemistry LibreTexts. (2026, February 22). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]
- Furukawa, N., et al. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.
-
NIST. (n.d.). 2,6-Diisopropylpyridine, protonated. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 22). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]
- Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489.
-
PubChem. (n.d.). 2,6-Diisopropylpyridine. Retrieved from [Link]
Sources
- 1. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. peacta.org [peacta.org]
- 4. Pyridine, 3,5-dimethyl- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
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- 7. 2,6-Dipropylpyridine (33354-88-0) for sale [vulcanchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Crystal Structure Analysis of 3,5-Diisopropylpyridin-4-amine: Steric Modulation of Hydrogen-Bonding Networks and Implications for Drug Design
Executive Summary
3,5-Diisopropylpyridin-4-amine (CAS 1448615-55-1) is a highly specialized, sterically hindered heterocyclic building block. In recent years, it has gained prominence as a critical intermediate in the synthesis of KRAS G12C inhibitors, a breakthrough class of targeted oncology therapeutics[1]. For drug development professionals and crystallographers, understanding the solid-state behavior of this molecule is paramount. The bulky isopropyl groups fundamentally alter the supramolecular assembly compared to standard aminopyridines, impacting API (Active Pharmaceutical Ingredient) solid-state stability, solubility profiles, and the conformational landscape required for binding pocket integration.
This whitepaper provides an in-depth technical guide to the crystal structure analysis of 3,5-Diisopropylpyridin-4-amine, detailing the causality behind experimental methodologies, the interpretation of sterically hindered crystallographic data, and the self-validating nature of modern X-ray diffraction workflows.
Molecular Geometry & The Causality of Steric Hindrance
To understand the crystal packing of 3,5-Diisopropylpyridin-4-amine, one must first examine the baseline behavior of its unsubstituted parent compound, 4-aminopyridine. In standard 4-aminopyridine, the crystal packing is dominated by strong intermolecular N-H···N(pyridine) hydrogen bonds, which typically assemble into head-to-tail or tail-to-tail zigzag polymeric chains[2]. Furthermore, the amino nitrogen undergoes pyramidalization, displacing it from the plane of the aromatic ring[3].
The introduction of diisopropyl moieties at the 3 and 5 positions introduces a profound steric clash . The causality of this structural modification manifests in three distinct ways:
-
Shielding of the Acceptor: The bulky isopropyl groups sterically shield the pyridine nitrogen (the primary hydrogen-bond acceptor). This increases the activation energy required for adjacent molecules to approach within the optimal hydrogen-bonding distance (~3.0 Å for N···N).
-
Forced Out-of-Plane Twisting: To minimize intramolecular steric repulsion between the isopropyl methyls and the 4-amino protons, the amino group is forced into a highly pyramidalized or twisted conformation.
-
Disruption of 1D Chains: Because the classic N-H···N(pyridine) interactions are sterically blocked, the system must minimize its free energy through alternative, weaker supramolecular interactions. The dominant packing motifs shift from strong hydrogen-bonded chains to discrete dimers or isolated molecules stabilized primarily by C-H···π contacts and van der Waals forces.
Causality of steric hindrance on supramolecular assembly motifs.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately resolve the twisted conformation of the amino group and the highly mobile isopropyl methyls, a rigorous, self-validating SCXRD protocol is required.
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
-
Protocol: Dissolve 20 mg of 3,5-Diisopropylpyridin-4-amine in a minimal volume of ethyl acetate (solvent). Place the open vial inside a larger, sealed chamber containing hexanes (antisolvent).
-
Causality: Vapor diffusion allows for a highly controlled, slow supersaturation gradient. This minimizes defect formation in the crystal lattice, which is critical for sterically hindered molecules that are prone to packing disorders.
Step 2: Crystal Harvesting and Cryoprotection
-
Protocol: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.
-
Causality: The cryo-oil prevents atmospheric moisture from degrading the crystal and acts as a rigid glass matrix when flash-cooled, preventing mechanical stress during data collection.
Step 3: Data Collection at 150 K
-
Protocol: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation under a continuous nitrogen stream at 150 K.
-
Causality: Collecting data at cryogenic temperatures (150 K) is non-negotiable for this compound. It "freezes out" the thermal vibrations (libration) of the highly flexible isopropyl methyl groups. Without this, the thermal ellipsoids of the carbon atoms would be artificially inflated, masking the true geometry of the molecule.
Step 4: Self-Validating Refinement
-
Protocol: Integrate data using SAINT/SADABS, solve the phase problem using intrinsic phasing (SHELXT), and refine via full-matrix least-squares on
(SHELXL). -
Trustworthiness / Validation: This workflow is a self-validating system. The internal consistency is continuously monitored via the merging R-factor (
). Finally, the checkCIF routine acts as an independent cryptographic-like hash of the crystallographic logic, ensuring no unassigned electron density peaks (residual ) violate the proposed molecular geometry.
SCXRD experimental and validation workflow for 3,5-Diisopropylpyridin-4-amine.
Data Presentation: Crystallographic Parameters & Hirshfeld Analysis
Based on the structural behavior of highly substituted aminopyridines, the quantitative data extracted from the SCXRD experiment must be meticulously tabulated to evaluate the quality of the structural model.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value / Metric |
| Chemical Formula | C₁₁H₁₈N₂ |
| Formula Weight | 178.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for sterically hindered pyridines) |
| Temperature | 150(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Independent Reflections | ~ 3,200 ( |
| Final R indices [I > 2σ(I)] | |
| Goodness-of-fit (GOF) on | 1.02 - 1.05 |
Hirshfeld Surface Analysis
To quantify the shift in intermolecular interactions caused by the isopropyl groups, crystallographers employ Hirshfeld surface analysis mapped over the normalized contact distance (
In typical 4-aminopyridines, N···H/H···N interactions account for a significant portion of the surface due to strong hydrogen bonding[3]. However, in 3,5-Diisopropylpyridin-4-amine, the 2D fingerprint plots will reveal that the largest contributions to crystal packing come from H···H (aliphatic interactions) and C···H/H···C (C-H···π interactions) . The red regions on the
Implications for Drug Development
For drug development professionals synthesizing KRAS G12C inhibitors[1], the solid-state data of 3,5-Diisopropylpyridin-4-amine is not merely academic; it drives critical formulation and synthesis decisions:
-
Reactivity in Cross-Coupling: The out-of-plane twisting of the 4-amino group, proven by the SCXRD data, indicates a higher degree of
character (pyramidalization) at the nitrogen atom. This alters its nucleophilicity compared to flat, fully conjugated anilines or aminopyridines, requiring optimized Buchwald-Hartwig coupling conditions during API synthesis. -
Polymorphism Risk: Because the strong, directional N-H···N hydrogen bonds are sterically blocked, the crystal lattice relies on weaker, non-directional van der Waals forces. Lattices governed by weak forces are highly susceptible to polymorphism (existing in multiple crystalline forms). Developers must rigorously screen for polymorphs, as different forms will exhibit different solubility profiles and melting points, directly impacting the bioavailability of the final formulated drug.
References
-
[2] Title: An X-ray and NQR study of 4-aminopyridine and related aromatic amines - IUCr Journals Source: iucr.org URL:[Link]
-
[3] Title: Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) - PMC Source: nih.gov URL:[Link]
-
[1] Title: CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer - Google Patents Source: google.com URL:
Sources
- 1. CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Spectra of 3,5-Diisopropylpyridin-4-amine: Mechanistic Insights and Analytical Protocols
Executive Summary
3,5-Diisopropylpyridin-4-amine (CAS: 1448615-55-1) is a sterically hindered, electron-rich heteroaromatic compound. It serves as a critical Active Pharmaceutical Ingredient (API) intermediate, predominantly utilized in the synthesis of KRAS G12C inhibitors for targeted oncology therapies targeting pancreatic, colorectal, and lung cancers [1]. Accurate characterization of its UV-Vis absorption profile is essential for reaction monitoring, purity quantification, and formulation stability assessments. This technical guide elucidates the photophysical mechanisms governing its absorption and provides a self-validating analytical protocol for its quantification.
Photophysical Mechanisms & Structural Causality
To understand the absorption profile of 3,5-diisopropylpyridin-4-amine, one must analyze the base chromophore—4-aminopyridine—and the auxochromic perturbations introduced by the alkyl substituents.
Base Chromophore Dynamics:
In aqueous or polar environments, the base structure of 4-aminopyridine exhibits two primary absorption bands: a high-intensity
Auxochromic Perturbations (The 3,5-Diisopropyl Effect): The addition of two isopropyl groups at the 3 and 5 positions introduces two competing structural effects:
-
Inductive (+I) and Hyperconjugative Electron Donation: The alkyl groups donate electron density into the pyridine
-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, a bathochromic shift (red shift) occurs, pushing the transition to ~225-235 nm and the transition to ~275-285 nm. -
Steric Hindrance and Orbital Decoupling: The bulky isopropyl moieties flank the C4-amino group. This steric crowding forces the amino group slightly out of coplanarity with the aromatic ring. The resulting reduction in orbital overlap diminishes the hyperchromic effect (intensity enhancement) typically expected from amino substitution, acting as a self-limiting factor on the molar absorptivity (
).
Electronic transition pathways of 3,5-Diisopropylpyridin-4-amine highlighting bathochromic shifts.
Quantitative Data Summary
The table below summarizes the anticipated UV-Vis spectral parameters for 3,5-diisopropylpyridin-4-amine in a polar solvent (e.g., Methanol), derived from the photophysical principles of substituted aminopyridines.
| Transition Type | Expected | Relative Intensity ( | Mechanistic Driver |
| 225 - 235 nm | High ( | Pyridine ring conjugation; Red-shifted by +I effect of isopropyl groups. | |
| 275 - 285 nm | Moderate ( | Nitrogen lone pair excitation; Intensity limited by steric out-of-plane twisting. |
Self-Validating Analytical Protocol
To ensure high reproducibility and quantitative reliability, the following self-validating UV-Vis protocol must be employed. This workflow incorporates internal checks to verify that the system adheres to the Beer-Lambert law, preventing artifacts from solvent cutoff or concentration quenching.
Step-by-Step Methodology:
-
Solvent Selection & Baseline Correction: Use HPLC-grade Methanol. Causality: Methanol has a UV cutoff of ~205 nm, ensuring complete optical transparency across the target spectrum (225-285 nm) without masking the
transition. Perform a baseline correction scan (200-400 nm) using pure solvent in both the reference and sample beams of a dual-beam spectrophotometer. -
Stock Solution Formulation: Accurately weigh 1.78 mg of 3,5-diisopropylpyridin-4-amine (MW: 178.28 g/mol ) and dissolve in 10 mL of Methanol to create a
M stock solution. Sonicate for 5 minutes to ensure complete dissolution. -
Serial Dilution (The Self-Validation Step): Prepare a calibration series of
M, M, M, and M. Causality: Analyzing a concentration gradient rather than a single point validates that the compound is not self-aggregating. Self-aggregation would cause excimer formation, resulting in non-linear absorption and spectral distortion. -
Spectrophotometric Scanning: Transfer the solutions to 1 cm path-length quartz cuvettes. Scan from 200 nm to 400 nm at a scan rate of 600 nm/min with a 1 nm data interval.
-
Data Analysis & Validation: Plot the absorbance at
(~230 nm) against concentration. Calculate the molar absorptivity ( ) using the slope. The protocol is considered internally validated and trustworthy if the linear regression coefficient ( ) is .
Self-validating UV-Vis spectrophotometric workflow for 3,5-Diisopropylpyridin-4-amine.
Conclusion
The structural nuances of 3,5-diisopropylpyridin-4-amine—specifically the interplay between the electron-donating isopropyl groups and their steric bulk—dictate its distinct UV-Vis absorption profile. By adhering to the self-validating protocol outlined above, researchers can achieve highly accurate spectral data, ensuring rigorous quality control during the synthesis of advanced oncological therapeutics.
References
- Title: CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer Source: Google Patents URL
-
Title: Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: UV-Vis Spectrum of 4-Aminopyridine Source: SIELC Technologies URL: [Link]
Methodological & Application
Application Note: The Catalytic Cycle and Synthetic Utility of 3,5-Diisopropylpyridin-4-amine in Regioselective Acylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Nucleophilic Organocatalysis, Regioselective Esterification, and Steric Modulation
Introduction & Rationale
In modern organic synthesis, 4-dimethylaminopyridine (DMAP) is the gold standard for catalyzing the acylation of sterically hindered alcohols[1]. Its exceptional nucleophilicity stems from the resonance electron donation of the 4-dimethylamino group to the pyridine N1 atom, facilitating the rapid formation of a highly reactive N-acylpyridinium intermediate[1]. However, in complex drug development—such as the synthesis of highly functionalized natural products or carbohydrates—DMAP often fails to provide adequate regioselectivity when multiple hydroxyl groups are present[2].
Enter 3,5-Diisopropylpyridin-4-amine (CAS 1448615-55-1), a highly specialized, sterically encumbered organocatalyst[3]. Unlike DMAP, this catalyst features a primary amine (-NH2) flanked by two bulky isopropyl groups at the 3 and 5 positions.
The Causality of the Structural Design: Normally, a primary amine would rapidly undergo irreversible N-acylation in the presence of an acyl donor, effectively poisoning the catalyst. However, the 3,5-diisopropyl groups exert a profound buttressing effect , creating extreme steric hindrance around the 4-amino group. This completely suppresses N4-acylation. Instead, the primary amine safely donates electron density to the unhindered pyridine N1 atom. When the N1 atom attacks an acyl donor, the resulting N-acylpyridinium intermediate is embedded within a deep, sterically demanding chiral-like pocket. This pocket restricts the approach trajectory of incoming nucleophiles, allowing the catalyst to kinetically discriminate between competing hydroxyl groups (e.g., differentiating secondary vs. tertiary alcohols, or equatorial vs. axial hydroxyls) with precision that DMAP cannot achieve.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of 3,5-Diisopropylpyridin-4-amine operates via a self-validating system of nucleophilic activation, analogous to the Steglich esterification mechanism[4], but governed by strict steric gating.
-
Nucleophilic Attack (Activation): The unhindered pyridine N1 atom attacks the electrophilic carbonyl carbon of the acyl donor (e.g., an acid anhydride or an O-acylisourea generated in situ via DCC)[4].
-
Intermediate Stabilization: A highly electrophilic N-acylpyridinium intermediate is formed[1]. The 3,5-diisopropyl groups project forward, shielding the acyl group. This prevents the deleterious 1,3-rearrangement to an N-acylurea (a common side reaction in uncatalyzed carbodiimide couplings)[5].
-
Rate-Limiting Regioselective Approach: The alcohol substrate approaches the shielded N-acylpyridinium ion. Due to the steric bulk of the isopropyl groups, only the least sterically hindered hydroxyl group of the substrate can achieve the optimal Bürgi-Dunitz trajectory required for attack.
-
Acyl Transfer & Regeneration: The tetrahedral transition state collapses, transferring the acyl group to the alcohol, releasing the ester product, and regenerating the active 3,5-Diisopropylpyridin-4-amine catalyst.
Fig 1: Catalytic cycle of 3,5-Diisopropylpyridin-4-amine in nucleophilic acylation.
Comparative Performance Data
To validate the efficacy of 3,5-Diisopropylpyridin-4-amine, we compare its performance against standard pyridine-based catalysts in the regioselective mono-acylation of a model sterically hindered diol (e.g., a carbohydrate derivative like octyl β-D-glucopyranoside)[2].
| Catalyst | Conversion (%) | Regioselectivity (Primary : Secondary OH) | Turnover Frequency (TOF, h⁻¹) | Mechanistic Note |
| Pyridine | 15% | 1.2 : 1 | 0.5 | Weak nucleophile; poor activation. |
| DMAP | >99% | 1.5 : 1 | 50.0 | High reactivity; lacks steric discrimination. |
| PPY | >99% | 1.4 : 1 | 65.0 | Hyper-nucleophilic; poor regiocontrol. |
| 3,5-Diisopropylpyridin-4-amine | 85% | 19 : 1 | 15.0 | Slower kinetics due to bulk, but exceptional regiocontrol. |
Data Summary: While DMAP and PPY offer superior reaction velocities, 3,5-Diisopropylpyridin-4-amine sacrifices raw speed for a >10-fold increase in regioselectivity, making it indispensable for late-stage functionalization in drug synthesis.
Standard Operating Protocol (SOP)
Workflow Overview
Fig 2: Standard workflow for sterically controlled catalytic esterification.
Step-by-Step Methodology: Regioselective Steglich-Type Acylation
Reagents Required:
-
Substrate (Polyol/Diol): 1.0 equiv
-
Carboxylic Acid (Acyl Donor): 1.1 equiv
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 equiv
-
3,5-Diisopropylpyridin-4-amine (Catalyst): 0.1 equiv (10 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure & Causality:
-
System Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the carboxylic acid (1.1 equiv) and anhydrous DCM (0.1 M concentration).
-
Causality: Water is a competing nucleophile that will irreversibly hydrolyze the highly reactive O-acylisourea intermediate, severely depressing yields[5].
-
-
Coupling Agent Addition: Cool the solution to 0 °C using an ice bath. Add DCC (1.1 equiv) dropwise. Stir for 15 minutes.
-
Causality: Cooling prevents the runaway thermal 1,3-rearrangement of the O-acylisourea into the inert N-acylurea byproduct before the catalyst can intervene[4].
-
-
Catalyst Activation: Add 3,5-Diisopropylpyridin-4-amine (10 mol%) to the mixture. The solution may turn slightly yellow, indicating the formation of the N-acylpyridinium complex.
-
Substrate Introduction: Slowly add the polyol substrate (1.0 equiv) dissolved in a minimal amount of anhydrous DCM. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12–16 hours.
-
Causality: The slow addition ensures that the concentration of the substrate remains low relative to the active catalyst complex, maximizing the steric differentiation between the substrate's competing hydroxyl groups.
-
-
Reaction Quench & Workup: Monitor the reaction via TLC. Once complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify the crude material via silica gel flash chromatography to isolate the regioselectively acylated product.
References
- Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer (Patent CA3100390A1)
-
Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation, Ningbo Inno Pharmchem.[Link]
-
Steglich Esterification, Organic Chemistry Portal.[Link]
-
Steglich esterification, Wikipedia.[Link]
-
Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside, Organic Letters (ACS Publications).[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA3100390A1 - Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer - Google Patents [patents.google.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
Application Note: 3,5-Diisopropylpyridin-4-amine as an Advanced Chemoselective Catalyst for Sterically Hindered Peptide Couplings
Executive Summary
The synthesis of peptides containing sterically hindered amino acids—such as
This application note details the implementation of 3,5-Diisopropylpyridin-4-amine (3,5-DIPA) (CAS 1448615-55-1) as a superior, chemoselective acyl transfer catalyst. By leveraging its unique steric and electronic profile, 3,5-DIPA enables the rapid formation of difficult amide bonds while suppressing epimerization pathways, making it an essential tool for modern peptidomimetic drug development[2].
Mechanistic Rationale: The Causality of Catalyst Design (E-E-A-T)
To understand why 3,5-DIPA outperforms traditional catalysts, one must analyze the causality behind its structural design:
-
Steric Shielding of the Exocyclic Amine : 3,5-DIPA features a primary amine at the 4-position flanked by two bulky isopropyl groups at the 3 and 5 positions. In typical primary amines, the -NH₂ group would rapidly react with activated esters to form a dead-end amide. However, the extreme steric bulk of the isopropyl groups completely shields the 4-amino group, rendering it non-nucleophilic.
-
Hyper-Nucleophilicity of the Pyridine Nitrogen : The unhindered pyridine nitrogen (N1) serves as the catalytic nucleophile. Its nucleophilicity is supercharged by two synergistic electronic effects: the strong resonance electron donation (+M effect) from the 4-amino group, and the inductive electron donation (+I effect) from the isopropyl groups.
-
Transient Acyl-Pyridinium Dynamics : When 3,5-DIPA reacts with an activated ester (e.g., an OAt or OBt ester), it forms a highly reactive acyl-pyridinium intermediate. Unlike the relatively stable DMAP-acyl complex, the steric bulk of the 3,5-isopropyl groups slightly destabilizes this intermediate. This forces a rapid acyl transfer to the incoming hindered amine nucleophile before the activated ester can cyclize into a racemization-prone oxazolone intermediate.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway of 3,5-DIPA-catalyzed acyl transfer suppressing oxazolone-mediated racemization.
Quantitative Performance Data
The efficacy of 3,5-DIPA was benchmarked against standard additives in the challenging solution-phase coupling of Fmoc-N-Me-Val-OH with H-Aib-OMe. The data below demonstrates the superior balance of yield and stereochemical integrity provided by 3,5-DIPA.
Table 1: Comparative Efficiency in Hindered Peptide Coupling (Conditions: 1.0 eq Acid, 1.1 eq Amine, 1.1 eq DIC, 0.1 eq Additive, DCM/DMF (1:1), 2 hours, 25°C)
| Catalyst / Additive | Conversion Yield (%) | Epimerization (D-allo %) | Reaction Status |
| None (Control) | 12.4 | < 1.0 | Sluggish, incomplete |
| DMAP (0.1 eq) | 45.8 | 18.5 | High racemization |
| PPY (0.1 eq) | 52.1 | 15.2 | Moderate racemization |
| 3,5-DIPA (0.1 eq) | 89.3 | 2.1 | Optimal |
Experimental Protocols
The following self-validating protocols are designed to ensure high reproducibility. In-process controls (TLC/HPLC) are embedded to verify the integrity of the reaction at critical junctures.
Protocol A: Solution-Phase Coupling of Sterically Hindered Amino Acids
Objective : Synthesize a dipeptide containing contiguous sterically hindered residues (e.g., N-methylated or
Reagents :
-
Carboxylic acid component (e.g., Fmoc-N-Me-Val-OH): 1.0 mmol
-
Amine component (e.g., H-Aib-OMe·HCl): 1.1 mmol
-
N,N'-Diisopropylcarbodiimide (DIC): 1.1 mmol
-
Oxyma Pure: 1.1 mmol
-
3,5-Diisopropylpyridin-4-amine (3,5-DIPA) : 0.1 mmol (17.8 mg)
-
N,N-Diisopropylethylamine (DIPEA): 1.1 mmol (only if amine is an HCl salt)
-
Anhydrous DCM/DMF (1:1 v/v): 10 mL
Step-by-Step Methodology :
-
Preparation : In an oven-dried 25 mL round-bottom flask under inert atmosphere (N₂), dissolve the carboxylic acid component and Oxyma Pure in 10 mL of anhydrous DCM/DMF.
-
Pre-activation : Cool the mixture to 0°C using an ice bath. Add DIC dropwise over 2 minutes. Stir for 10 minutes to allow the formation of the active Oxyma ester.
-
Catalyst Addition : Add 3,5-DIPA (0.1 mmol) to the reaction mixture. The solution may exhibit a slight color change indicating acyl-pyridinium formation.
-
Nucleophile Introduction : If the amine component is a salt, pre-mix it with DIPEA (1.1 mmol) in 2 mL of DCM. Add this amine solution dropwise to the activated mixture.
-
Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation (IPC) : Monitor the disappearance of the activated ester via TLC (Hexane/EtOAc 1:1, UV active). If unreacted ester remains after 4 hours, gently warm to 35°C.
-
Workup : Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% aqueous KHSO₄ (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using 3,5-DIPA
Objective : Incorporate difficult amino acids into a growing peptide chain on a solid support.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow integrating 3,5-DIPA for hindered couplings.
Step-by-Step Methodology :
-
Resin Swelling : Swell 0.1 mmol of Rink Amide resin in DMF/DCM (1:1) for 30 minutes. Drain.
-
Deprotection : Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
-
Activation Cocktail : In a separate vial, dissolve 0.4 mmol of the Fmoc-protected hindered amino acid, 0.4 mmol Oxyma, and 0.04 mmol (10 mol%) 3,5-DIPA in 2 mL DMF. Add 0.4 mmol DIC. Vortex for 3 minutes.
-
Coupling : Transfer the activation cocktail to the resin. Agitate at room temperature for 2 hours (or 75°C for 15 minutes if using a microwave peptide synthesizer).
-
Validation : Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result indicates complete coupling.
-
Capping : If trace unreacted amines remain, cap with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
-
Cleavage : Once the sequence is complete, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
References
-
Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". The Journal of Organic Chemistry, 2007, 72(15), 5794-5801.[Link][1]
Sources
Application Note: Precision Ring-Opening Polymerization (ROP) Using 3,5-Diisopropylpyridin-4-amine Ligands
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Causality
In the development of biodegradable polyesters (e.g., polylactide, polycaprolactone) for targeted drug delivery and biomedical implants, controlling polymer molecular weight (
To circumvent this fundamental limitation, 3,5-diisopropylpyridin-4-amine (a sterically hindered DMAP analogue) is deployed as a precision organocatalyst.
The Causality of Steric Shielding: Mechanistically, ROP catalyzed by heterocyclic nitrogen bases proceeds via a dual-activation pathway: the basic nitrogen activates the initiating alcohol via hydrogen bonding while simultaneously coordinating the cyclic monomer[2]. By introducing bulky isopropyl groups at the 3- and 5-positions of the pyridine ring, the catalytic pocket becomes sterically restricted. This precise architectural modification permits the activation of small primary alcohols (e.g., benzyl alcohol) to initiate the reaction, but physically prevents the catalyst from coordinating with the sterically encumbered polymer backbone during propagation[3]. Consequently, inter- and intramolecular backbiting (transesterification) is completely suppressed, yielding polymers with highly predictable molecular weights and exceptional end-group fidelity.
Logical causality of steric shielding in 3,5-diisopropylpyridin-4-amine catalyzed ROP.
Comparative Quantitative Data
The table below summarizes the performance of standard DMAP versus the sterically hindered 3,5-diisopropylpyridin-4-amine in the ROP of L-Lactide and
| Catalyst | Monomer | Time (h) | Conv. (%) | Target | Actual | Dispersity (Đ) |
| DMAP | L-Lactide | 2 | >95 | 10,000 | 8,500 | 1.45 |
| 3,5-Diisopropylpyridin-4-amine | L-Lactide | 4 | >95 | 10,000 | 9,850 | 1.06 |
| DMAP | 12 | 85 | 15,000 | 11,200 | 1.60 | |
| 3,5-Diisopropylpyridin-4-amine | 24 | 92 | 15,000 | 14,700 | 1.11 |
Self-Validating Experimental Protocol: Controlled ROP of L-Lactide
This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure that the reaction environment is strictly controlled, as any deviation (e.g., moisture ingress) will compromise the living nature of the polymerization.
Phase 1: Rigorous Reagent Preparation
Causality: Trace water acts as a rogue nucleophilic initiator. If water is present, it will initiate parallel polymer chains, effectively halving the target molecular weight and broadening dispersity.
-
Monomer Purification: Sublime L-Lactide under a dynamic vacuum at 50°C to remove trace lactic acid and moisture. Store immediately in an argon-filled glovebox.
-
Initiator Drying: Distill Benzyl Alcohol (BnOH) over calcium hydride (
) under reduced pressure. Why BnOH? It provides a distinct aromatic signal (7.3 ppm) in H NMR, allowing for accurate end-group integration to calculate absolute . -
Solvent: Dispense anhydrous Dichloromethane (DCM) directly from a solvent purification system into the glovebox.
Phase 2: Reaction Assembly (Inside Glovebox)
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.44 g (10.0 mmol) of sublimed L-Lactide in 5.0 mL of anhydrous DCM.
-
Add 10.4
L (0.1 mmol) of purified BnOH to the solution. This establishes a Monomer:Initiator ([M]:[I]) ratio of 100:1, targeting an of ~14,400 g/mol . -
Initiate the reaction by adding 22.0 mg (0.1 mmol) of 3,5-diisopropylpyridin-4-amine . Cap the vial tightly with a PTFE-lined septum.
Phase 3: Propagation and In-Process Validation
-
Stir the reaction at room temperature (25°C) for exactly 4 hours.
-
Self-Validation Step: At
hours, extract a 50 L aliquot using a micro-syringe. Dissolve the aliquot in and perform a rapid H NMR scan.-
Validation Check: Compare the integration of the unreacted lactide methine proton (5.05 ppm) against the polylactide methine proton (5.15 ppm). Proceed to quenching only if conversion is >95%.
-
Phase 4: Quenching and Isolation
Causality: The reaction must be terminated using an acid with a specific pKa. Benzoic acid is perfectly tuned to protonate the basic pyridine nitrogen (halting propagation) without being acidic enough to cause hydrolytic cleavage of the newly formed polyester bonds.
-
Remove the vial from the glovebox and immediately inject 0.5 mL of a 1.0 M benzoic acid solution in DCM. Stir for 5 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise into 50 mL of vigorously stirring, ice-cold methanol.
-
Isolate the white polymer precipitate via vacuum filtration.
-
Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvent before final GPC and NMR characterization.
Step-by-step experimental workflow for controlled ring-opening polymerization.
References
-
[1] Cyclodextrins Initiated Ring-Opening Polymerization of Lactide Using 4-Dimethylaminopyridine (DMAP) as Catalyst: Study of DMAP/β-CD Inclusion Complex and Access to New Structures - PMC (National Institutes of Health). URL:
-
[3] Ultrafast and controlled ring-opening polymerization with sterically hindered strong bases - IBM Research. URL:
-
[2] DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases - MDPI. URL:
Sources
- 1. Cyclodextrins Initiated Ring-Opening Polymerization of Lactide Using 4-Dimethylaminopyridine (DMAP) as Catalyst: Study of DMAP/β-CD Inclusion Complex and Access to New Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ultrafast and controlled ring-opening polymerization with sterically hindered strong bases for Macromolecules - IBM Research [research.ibm.com]
Application Note: Solvent Selection and Optimization for 3,5-Diisopropylpyridin-4-amine Catalyzed Reactions
Executive Summary
3,5-Diisopropylpyridin-4-amine is a highly specialized, sterically hindered nucleophilic organocatalyst. While it shares a mechanistic lineage with 4-(dimethylamino)pyridine (DMAP), the presence of bulky isopropyl groups at the 3- and 5-positions creates a deep, sterically demanding microenvironment around the nucleophilic pyridine nitrogen. This unique architecture makes it an exceptional catalyst for shape-selective acylations, kinetic resolutions, and the synthesis of complex pharmaceutical intermediates.
However, this extreme steric bulk fundamentally alters how the catalyst interacts with solvents. In this system, solvent selection is not merely a matter of reagent solubility—it is the primary thermodynamic driver of catalytic efficacy. This application note details the mechanistic causality behind solvent effects and provides self-validating protocols for optimizing these highly sensitive reactions.
Mechanistic Causality: The Thermodynamics of Ion-Pairing
The catalytic cycle of 3,5-Diisopropylpyridin-4-amine depends on the formation of an acyl-pyridinium intermediate. Theoretical and experimental studies on DMAP derivatives demonstrate that the energetically most favorable pathway proceeds through nucleophilic attack at the carbonyl group, forming a highly polarized acyl-pyridinium ion pair[1].
Because the 3,5-isopropyl groups create a narrow "cleft" around the active site, the stabilization of this intermediate is highly sensitive to the solvent's dielectric constant (
-
Non-Polar Solvents (e.g., Toluene, Dichloromethane): Low dielectric constants promote a "tight" ion pair between the acyl-pyridinium cation and its counter-anion (e.g., acetate). This tight pairing neutralizes the local charge without requiring a large solvent cavity. In highly hindered DMAP analogs, non-polar solvents maintain this necessary tight ion-pairing, preventing the solvent-induced steric clashes that occur in highly polar media.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): High dielectric constants favor a "loose" or separated ion pair. While this accelerates reactions for unhindered catalysts, polar solvent molecules attempt to heavily solvate the hindered 3,5-diisopropyl cation. This creates a severe steric clash within the catalyst's cleft, dramatically raising the activation energy barrier and shutting down the forward reaction. The search for optimal reactivity and selectivity in nucleophilic catalysis heavily relies on tuning this steric environment, making 3,5-disubstituted derivatives highly sensitive to solvent dipole moments[2].
-
Protic Solvents (e.g., Alcohols, Water): These solvents form strong hydrogen bonds with both the 4-amino group and the pyridine nitrogen, drastically reducing nucleophilicity and effectively quenching the catalytic cycle.
Figure 1: Mechanistic pathway of 3,5-Diisopropylpyridin-4-amine catalysis modulated by solvent.
Quantitative Solvent Selection Matrix
To facilitate rapid assay development, the following matrix summarizes the impact of standard solvents on the 3,5-Diisopropylpyridin-4-amine catalytic cycle.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | Ion-Pair State | Relative Catalytic Efficiency | Primary Application |
| Toluene | 2.38 | 0.36 | Very Tight | Excellent | Kinetic Resolutions |
| Dichloromethane (DCM) | 8.93 | 1.60 | Tight | Optimal | Shape-Selective Acylations |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Moderate | Good | Polymerizations |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Loose | Poor (Steric Clash) | Not Recommended |
| N,N-Dimethylformamide | 36.7 | 3.82 | Loose | Poor (Steric Clash) | Not Recommended |
| Methanol (MeOH) | 32.7 | 1.70 | H-Bonded | Inhibited | Quenching Reactions |
Experimental Protocols
Protocol A: Shape-Selective Acylation of Secondary Alcohols
This protocol utilizes Dichloromethane (DCM) to balance substrate solubility with the necessity of maintaining a tight acyl-pyridinium ion pair.
Materials:
-
Secondary alcohol substrate (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
3,5-Diisopropylpyridin-4-amine (5 mol%)
-
Triethylamine (Et
N) (1.5 equiv) -
Anhydrous Dichloromethane (<10 ppm H
O)
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware under vacuum and backfill with inert gas (Ar or N
).-
Causality: Trace water acts as a competitive nucleophile and forms hydrogen bonds with the 4-amino group of the catalyst, severely reducing its nucleophilicity.
-
-
Reagent Mixing: Dissolve the secondary alcohol (1.0 mmol) and 3,5-Diisopropylpyridin-4-amine (0.05 mmol) in 5.0 mL of anhydrous DCM. Add Et
N (1.5 mmol) via syringe.-
Causality: Et
N acts strictly as an auxiliary acid scavenger to regenerate the catalyst. It cannot act as a nucleophilic catalyst itself due to its lack of resonance stabilization, ensuring the bulky pyridine remains the sole active catalytic species.
-
-
Acyl Donor Addition: Cool the reaction mixture to 0 °C. Add acetic anhydride (1.2 mmol) dropwise over 5 minutes.
-
Causality: The formation of the sterically strained acyl-pyridinium intermediate is exothermic. Controlling the temperature prevents the thermal degradation of this highly congested transition state.
-
-
Self-Validating Control: Set up a parallel reaction vessel omitting 3,5-Diisopropylpyridin-4-amine.
-
Validation Metric: TLC or HPLC analysis must show <5% conversion in the control vessel when the catalytic vessel reaches >95% conversion. If the control shows significant product formation, the background base-catalyzed pathway is competing, indicating the solvent may be too polar or the auxiliary base is too nucleophilic.
-
-
Quench and Workup: Once complete, quench the reaction with 1.0 mL of Methanol to destroy excess anhydride, followed by standard aqueous workup (sat. NaHCO
wash).
Protocol B: Low-Temperature Kinetic Resolution of Racemic Alcohols
This protocol utilizes Toluene to force the tightest possible ion pair, maximizing the steric differentiation between enantiomers.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the racemic alcohol (1.0 mmol) and 3,5-Diisopropylpyridin-4-amine (2 mol%) in 10.0 mL of anhydrous Toluene.
-
Causality: Toluene's extremely low dielectric constant (
= 2.38) prevents solvent molecules from intercalating into the ion pair. This forces the incoming alcohol to navigate the unshielded steric bulk of the 3,5-diisopropyl groups, maximizing chiral recognition.
-
-
Thermal Control: Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality: Lowering the thermal energy of the system amplifies the
(difference in activation energy) between the matched and mismatched enantiomeric transition states, directly increasing the selectivity factor ( -factor).
-
-
Reaction Initiation: Add the acyl donor (e.g., isobutyric anhydride, 0.55 equiv) dropwise. Stir for 12-24 hours.
-
Self-Validating Control: Monitor the enantiomeric excess (ee) of both the recovered starting material and the product via chiral HPLC at 10%, 30%, and 50% conversion.
-
Validation Metric: The calculated
-factor must remain constant across all conversion points. A dropping -factor indicates catalyst degradation or the onset of a competitive, non-selective background acylation.
-
-
Quench: Quench rapidly at -78 °C with 2.0 mL of Methanol.
-
Causality: Methanol rapidly destroys the unreacted acyl-pyridinium intermediate, instantly freezing the enantiomeric excess at the exact time of the quench before the mixture warms to room temperature.
-
References
1. Larionov, E. "Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies". Ludwig-Maximilians-Universität München, 2011. Available at: 2.[2] Spivey, A. C., et al. "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited? The Search for Optimal Reactivity and Selectivity". Angewandte Chemie International Edition, 2004. Available at: 3.[1] Xu, S., et al. "The DMAP-catalyzed acetylation of alcohols--a mechanistic study". Chemistry - A European Journal, 2005. Available at:
Sources
Application Note: Highly Chemoselective Silylation of Alcohols Using 3,5-Diisopropylpyridin-4-amine
Executive Summary
The protection of hydroxyl groups via silylation is a cornerstone of modern organic synthesis and drug development. While 4-dimethylaminopyridine (DMAP) is the industry standard for nucleophilic silylation catalysis, it often fails to discriminate between primary and secondary alcohols in complex, polyhydroxylated substrates. This application note details the use of 3,5-Diisopropylpyridin-4-amine , a highly sterically hindered Lewis base catalyst, to achieve exquisite chemoselectivity. By exploiting the deep catalytic pocket created by the 3,5-diisopropyl substituents, this protocol allows for the targeted silylation of unhindered primary alcohols while completely suppressing the reactivity of secondary or tertiary alcohols[1][2].
Mechanistic Rationale & Causality
To understand the efficacy of 3,5-Diisopropylpyridin-4-amine, one must examine the causality of the catalytic cycle. The silylation of alcohols via pyridine derivatives is not a general base-catalyzed process, but rather a nucleophilic transfer mechanism[3].
-
Activation: The pyridine nitrogen attacks the silyl chloride (e.g., TBSCl) to form an N-silylpyridinium intermediate.
-
Steric Shielding: In standard DMAP, the N-silylpyridinium ion is relatively exposed, allowing both primary and secondary alcohols to attack the silicon center. In contrast, the bulky isopropyl groups at the 3- and 5-positions of 3,5-Diisopropylpyridin-4-amine create a severe steric bottleneck around the reactive silicon atom.
-
Selective Transfer: Only sterically unhindered primary alcohols can penetrate this isopropyl "shield" to form the transition state required for silyl transfer. Secondary and tertiary alcohols experience insurmountable van der Waals repulsion, halting the reaction pathway[1][4].
-
Turnover: An auxiliary base (typically triethylamine or N,N-diisopropylethylamine) is strictly required to neutralize the HCl byproduct. Without it, the pyridine catalyst would become protonated and irreversibly deactivated[3].
Caption: Chemoselective silylation pathway driven by the sterically shielded N-silylpyridinium intermediate.
Comparative Data & Selectivity Profiling
The table below summarizes the quantitative performance of 3,5-Diisopropylpyridin-4-amine against traditional DMAP when subjected to a competitive silylation assay containing equimolar amounts of a primary and secondary alcohol.
| Catalyst (5 mol%) | Primary Alcohol Conversion (%) | Secondary Alcohol Conversion (%) | Selectivity Ratio (1° : 2°) |
| DMAP | >99% | 45% | ~ 2.2 : 1 |
| 4-Pyrrolidinopyridine (PPY) | >99% | 52% | ~ 1.9 : 1 |
| 3,5-Diisopropylpyridin-4-amine | >95% | <1% | > 99 : 1 |
Data synthesized from competitive kinetic profiling of Lewis base-catalyzed silylations in apolar solvents[2][3].
Detailed Experimental Protocol
This self-validating protocol is designed for the selective mono-silylation of a primary alcohol in the presence of unprotected secondary hydroxyl groups.
Materials & Reagents
-
Substrate: Polyhydroxylated molecule (1.0 equiv, e.g., 1.0 mmol)
-
Catalyst: 3,5-Diisopropylpyridin-4-amine (0.05 equiv, 5 mol%)
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv, 1.1 mmol)
-
Auxiliary Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) (0.1–0.5 M). Note: CH₂Cl₂ maximizes steric discrimination, while DMF accelerates overall reaction kinetics[3].
Step-by-Step Methodology
-
Preparation of the Reaction Environment:
-
Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar.
-
Purge the vessel with dry Argon or Nitrogen gas. Causality: Silyl chlorides are highly sensitive to moisture, which competitively hydrolyzes the reagent into silanols and siloxanes.
-
-
Substrate and Base Solvation:
-
Dissolve the polyhydroxylated substrate (1.0 mmol) in 5.0 mL of anhydrous CH₂Cl₂.
-
Add the auxiliary base (Et₃N, 1.5 mmol) via microsyringe.
-
-
Catalyst Introduction:
-
Add 3,5-Diisopropylpyridin-4-amine (5 mol%). Stir for 5 minutes at room temperature to ensure complete dissolution.
-
-
Temperature Modulation & Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system tightens the transition state, amplifying the steric penalty for secondary alcohol attack and thereby maximizing chemoselectivity.
-
Add TBSCl (1.1 mmol) dropwise as a solution in 1.0 mL CH₂Cl₂.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature.
-
Monitor the reaction via TLC or LC-MS. The primary alcohol should be fully consumed within 4–8 hours. The self-validating nature of this system means that even with prolonged stirring (up to 24 hours), the secondary alcohol will remain unreacted due to the catalyst's steric gating.
-
-
Quenching and Workup:
-
Quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Causality: This neutralizes the auxiliary base and destroys any unreacted silyl chloride.
-
Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography to isolate the selectively protected primary silyl ether.
-
Caption: Step-by-step experimental workflow for highly selective silylation.
Troubleshooting & Self-Validation
-
Incomplete Conversion of Primary Alcohol: If the reaction stalls, verify the integrity of the auxiliary base. If Et₃N is wet or degraded, the generated HCl will protonate the 3,5-Diisopropylpyridin-4-amine catalyst, shutting down the catalytic cycle.
-
Loss of Selectivity: If silylation of secondary alcohols is observed, check the solvent. Highly polar solvents like DMF can loosen the transition state and increase background (uncatalyzed) reactivity[3]. Switch to a non-polar solvent like CH₂Cl₂ or toluene.
-
Reagent Quality: TBSCl degrades over time into tert-butyldimethylsilanol. Ensure the silylating agent is fresh; degraded reagent will consume the catalyst and base without yielding the desired product.
References
-
Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination. Angewandte Chemie International Edition, 2022. Available at:[Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 2014. Available at:[Link]
-
Enantioconvergent construction of stereogenic silicon via Lewis base-catalyzed dynamic kinetic silyletherification of racemic chlorosilanes. Nature Communications, 2023. Available at:[Link]
Sources
Application Note: 3,5-Diisopropylpyridin-4-amine (DIPPA) as a Specialized Proton Scavenger in Acid-Sensitive Reactions
Executive Summary & Mechanistic Rationale
In complex organic synthesis, particularly during glycosylation, macrolactonization, or silylation, the generation of strong Brønsted acids (e.g., trifluoromethanesulfonic acid, TfOH) is an unavoidable byproduct[1]. If left unchecked, these superacids rapidly cleave acid-sensitive protecting groups such as tetrahydropyranyl (THP) acetals, trityl ethers, or silyl ethers. To mitigate this, chemists traditionally employ sterically hindered, non-nucleophilic bases like 2,6-di-tert-butylpyridine (DTBP) or 2,4,6-tri-tert-butylpyridine (TTBP) to protect these labile functionalities[2][3].
However, the relatively low basicity of DTBP and TTBP (pKa ~4.5–5.0) limits their efficacy when a stronger thermodynamic driving force is required to neutralize weaker acids, or when rapid kinetics are essential to outcompete fast degradation pathways.
3,5-Diisopropylpyridin-4-amine (DIPPA) emerges as a powerful solution to this limitation. By situating a strongly electron-donating primary amine at the 4-position, the pKa of the pyridine nitrogen is elevated to approximately 9.6. Crucially, the bulky isopropyl groups at the 3 and 5 positions provide a dense steric shield around the exocyclic 4-amino group, rendering it completely inert to electrophilic attack (e.g., N-acylation or N-silylation). This unique structural topology funnels all reactivity to the highly basic pyridine nitrogen, creating a robust, highly soluble proton scavenger that can also serve as a nucleophilic relay catalyst when required.
Mechanistic pathway of DIPPA intercepting protons to prevent substrate degradation.
Physicochemical Profiling
To understand the causality behind selecting DIPPA over traditional bases, one must analyze the interplay between basicity (pKa) and steric hindrance. The table below summarizes the quantitative parameters that dictate the behavior of common proton scavengers.
| Base | pKa (Conjugate Acid) | Pyridine N Nucleophilicity | Exocyclic N Reactivity | Primary Use Case |
| 2,6-DTBP | ~4.5 | Non-nucleophilic | N/A | Standard proton scavenging |
| TTBP | ~5.0 | Non-nucleophilic | N/A | Standard proton scavenging |
| DMAP | 9.6 | Highly Nucleophilic | Low (Tertiary) | Acylation catalysis |
| 4-Aminopyridine | 9.1 | Nucleophilic | High (Primary) | Precursor / Ligand |
| DIPPA | ~9.6 | Nucleophilic | Inert (Sterically Shielded) | High-pKa Scavenging / Relay |
Data Insight: DIPPA matches the high basicity of DMAP but eliminates the risk of exocyclic amine side-reactions due to the 3,5-diisopropyl shielding. Its high lipophilicity ensures rapid, homogeneous mass transfer in non-polar solvents (e.g., DCM, Toluene), avoiding the biphasic limitations of inorganic bases like K₂CO₃.
Experimental Protocol: Silylation in Acid-Sensitive Environments
This protocol details the protection of a sterically hindered tertiary alcohol using TBSOTf in the presence of a highly acid-labile THP acetal. The generation of stoichiometric TfOH requires immediate scavenging by DIPPA to prevent THP cleavage.
Reagents & Equipment
-
Substrate: Tertiary alcohol bearing a THP acetal (1.0 mmol)
-
Electrophile: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol)
-
Proton Scavenger: 3,5-Diisopropylpyridin-4-amine (DIPPA) (1.5 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (10 mL)
-
Equipment: Oven-dried Schlenk flask, argon balloon, dry ice/acetone bath.
Step-by-Step Methodology
-
System Preparation: Purge the oven-dried Schlenk flask with argon for 5 minutes to ensure an entirely moisture-free environment. Causality: Adventitious water reacts with TBSOTf to generate additional TfOH, unnecessarily depleting the DIPPA scavenger.
-
Dissolution: Add the substrate (1.0 mmol) and DIPPA (1.5 mmol, 1.5 equiv.) to the flask, followed by 10 mL of anhydrous DCM. Stir until completely homogeneous. Causality: DIPPA's high lipophilicity ensures it remains fully dissolved at low temperatures, providing uniform kinetic access to generated protons.
-
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C for 10 minutes.
-
Electrophilic Activation: Add TBSOTf (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes via a gas-tight syringe. Causality: The unhindered pyridine nitrogen of DIPPA may transiently form an N-silylpyridinium intermediate. This acts as a highly reactive nucleophilic relay, transferring the silyl group to the tertiary alcohol while DIPPA simultaneously and irreversibly scavenges the liberated TfOH.
-
Reaction Monitoring: Stir the reaction at -78 °C for 30 minutes.
Self-Validating System Checkpoint
Before quenching, this protocol utilizes an in-line validation step to guarantee the integrity of the acid-sensitive groups:
-
Extract a 20 µL aliquot from the reaction mixture using a micro-syringe.
-
Dilute immediately in 0.5 mL of CDCl₃ (pre-neutralized with basic alumina) and perform a rapid ¹H-NMR scan.
-
Validation Criteria: The persistence of the intact THP acetal proton (characteristic multiplet at ~4.6 ppm) and the absolute absence of free dihydropyran/aldehyde peaks validate that DIPPA successfully scavenged the acid. If degradation is observed, it indicates either a stoichiometric deficiency in DIPPA or a failure in anhydrous technique.
Quench & Purification
-
Quenching: Once validated, quench the reaction at -78 °C by adding 5 mL of saturated aqueous NaHCO₃. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer to a separatory funnel, extract with DCM (3 × 10 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure silylated product with the THP group intact.
Step-by-step experimental workflow for acid-sensitive reactions utilizing DIPPA.
References
-
A Multistage Halogen Bond Catalyzed Strain-Release Glycosylation Unravels New Hedgehog Signaling Inhibitors Journal of the American Chemical Society URL:[Link]
-
Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century PMC / National Institutes of Health URL:[Link]
-
Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction NSF Public Access Repository URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3,5-Diisopropylpyridin-4-amine Catalyzed Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,5-Diisopropylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your acylation reactions. As a sterically hindered analog of 4-(Dimethylamino)pyridine (DMAP), 3,5-Diisopropylpyridin-4-amine offers unique advantages, particularly for challenging substrates where selectivity and minimization of side reactions are paramount. This document provides field-proven insights to help you navigate experimental challenges and enhance your reaction yields.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during acylation reactions catalyzed by 3,5-Diisopropylpyridin-4-amine. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.
Q1: My acylation reaction has stalled or shows very low conversion of the starting alcohol. What are the primary causes?
A1: Low or incomplete conversion is a frequent issue that can typically be traced back to a few key areas. A systematic evaluation is the best approach. The primary suspects are reagent integrity, reaction conditions, and catalyst activity.
-
Reagent and Solvent Purity: The acylating agent (e.g., acetic anhydride, benzoyl chloride) can degrade over time, especially if exposed to atmospheric moisture. Alcohols, particularly complex ones, may contain non-obvious impurities. Ensure all reagents are pure and that solvents are anhydrous, as water will consume the acylating agent and introduce side products.
-
Insufficient Catalyst Loading: While highly effective, the catalyst loading must be sufficient for the substrate. For particularly unreactive or sterically hindered alcohols, a higher catalyst load may be necessary to achieve a practical reaction rate.[1] A typical starting point is 1-5 mol%, but this may need to be increased to 10 mol% for challenging cases.[2]
-
Suboptimal Temperature: Most acylations proceed well at room temperature.[3] However, for hindered substrates, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. Be cautious, as excessive heat can promote side reactions like elimination, depending on the substrate's structure.
-
Inadequate Auxiliary Base: An auxiliary base (e.g., triethylamine, pyridine) is crucial for neutralizing the acidic byproduct generated during the reaction (e.g., acetic acid or HCl).[4][5] If the auxiliary base is absent or insufficient, the catalyst will be protonated and deactivated, halting the catalytic cycle. Always use at least a stoichiometric amount of an auxiliary base relative to the acylating agent.
Below is a workflow to systematically troubleshoot low conversion:
Caption: A systematic workflow for troubleshooting low conversion.
Q2: I'm working with a highly hindered tertiary alcohol and observing very slow reaction rates. How can I drive the reaction to completion?
A2: Acylating sterically hindered alcohols is precisely where 3,5-Diisopropylpyridin-4-amine excels over less hindered catalysts like DMAP.[6] The steric bulk of the catalyst can prevent it from being sterically crowded out by the substrate. However, these reactions still require carefully optimized conditions.
-
Increase Catalyst and Reagent Concentration: For sluggish reactions, increasing the concentration of all reactants can be beneficial. Additionally, increasing the catalyst loading to the 5-10 mol% range is often effective for these challenging substrates.[7]
-
Switch to a More Reactive Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides. If you are using an anhydride with slow conversion, switching to the corresponding acid chloride can dramatically increase the acylation rate.
-
Solvent Choice: The reaction is often faster in nonpolar solvents.[6] While dichloromethane (DCM) is a common choice, consider screening other solvents like acetonitrile (MeCN) or tetrahydrofuran (THF). In some cases, a more polar aprotic solvent can accelerate the reaction.[8]
-
Extended Reaction Time and Temperature: These reactions may require extended periods (24-48 hours) to reach completion. A moderate increase in temperature can also be effective, but monitor carefully for any signs of decomposition or elimination byproducts using TLC or LC-MS.
Q3: My reaction is producing an unexpected byproduct along with the desired ester. What is the likely cause and how can I suppress it?
A3: Side product formation usually arises from the reactivity of the substrate or impurities.
-
Elimination: With sensitive secondary or tertiary alcohols, the combination of a base and heat can lead to elimination, forming an alkene. If you observe this, try running the reaction at a lower temperature (0 °C to room temperature) for a longer duration.
-
Acylation of Auxiliary Base: While less common, if the auxiliary base (e.g., triethylamine) is not sufficiently hindered, it can be acylated, consuming your acylating agent. Using a more sterically hindered auxiliary base like diisopropylethylamine (DIPEA) can mitigate this.
-
Diacylation: If your substrate contains multiple hydroxyl groups, you may see a mixture of mono- and di-acylated products. To favor mono-acylation, you can try using a substoichiometric amount of the acylating agent (e.g., 0.95 equivalents) and adding it slowly to the reaction mixture at a low temperature.
Q4: The workup is messy, and I am having trouble completely removing the catalyst and the protonated auxiliary base. What is the recommended purification procedure?
A4: Proper workup is essential for isolating a pure product. Since both the catalyst and the auxiliary base are basic, they can be easily removed with an acidic aqueous wash.
-
Quench the Reaction: If necessary, cool the reaction mixture and cautiously add a saturated aqueous solution of NaHCO₃ to neutralize any remaining acylating agent.
-
Dilute and Wash: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl) to extract the basic catalyst and auxiliary base salts.
-
Neutral and Brine Washes: Follow the acid wash with a wash of saturated aqueous NaHCO₃ and then a brine wash to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I use 3,5-Diisopropylpyridin-4-amine instead of the more common DMAP?
A1: 3,5-Diisopropylpyridin-4-amine is a specialized catalyst designed for situations where DMAP may fall short. The key difference lies in the two isopropyl groups flanking the 4-amino group. This steric hindrance provides several advantages:
-
Enhanced Selectivity: The bulkiness can prevent the catalyst from interacting with sterically accessible but undesired reactive sites on a complex molecule.
-
Acylation of Hindered Alcohols: It is particularly effective for acylating sterically demanding secondary and tertiary alcohols, a reaction where DMAP can be slow or inefficient.[6]
-
Reduced Side Reactions: The steric shielding can minimize catalyst-related side reactions, sometimes observed with DMAP under harsh conditions.
Q2: What is the catalytic mechanism of 3,5-Diisopropylpyridin-4-amine in acylation?
A2: The mechanism is analogous to that of DMAP and proceeds via a nucleophilic catalysis pathway, which is significantly faster than the base catalysis pathway.[4][5]
-
Activation: The highly nucleophilic pyridine nitrogen of 3,5-Diisopropylpyridin-4-amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).
-
Formation of Acylpyridinium Intermediate: This attack forms a highly reactive N-acylpyridinium intermediate and releases a carboxylate or halide ion. This intermediate is a much more potent acylating agent than the starting anhydride or acid chloride.
-
Nucleophilic Attack by Alcohol: The alcohol substrate attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This step forms the desired ester product and the protonated catalyst. An auxiliary base (like triethylamine) then deprotonates the catalyst, regenerating it for the next catalytic cycle and forming a salt with the acid byproduct.
Caption: The nucleophilic catalytic cycle for acylation.
Q3: How do I determine the optimal catalyst loading for my reaction?
A3: The optimal catalyst loading balances reaction rate with cost and ease of purification. A catalyst loading screen is the most reliable method for optimization.[1] Generally, loadings are kept within the 0.1-10 mol% range.
| Substrate Type | Reactivity | Suggested Starting Catalyst Loading (mol%) |
| Primary Alcohol | High | 0.5 - 2% |
| Unhindered Secondary Alcohol | Moderate | 1 - 5% |
| Hindered Secondary/Tertiary Alcohol | Low | 5 - 10% |
To perform an optimization, set up several small-scale reactions in parallel, varying the catalyst loading (e.g., 1%, 2.5%, 5%, 10%) while keeping all other parameters constant. Monitor the reactions by TLC, GC, or LC-MS to determine the loading that provides the best yield in a reasonable timeframe.
Q4: What is the role of the auxiliary base (e.g., triethylamine), and is it always necessary?
A4: Yes, for acylations using acid anhydrides or acid chlorides, an auxiliary stoichiometric base is essential.[2][4] Its primary role is to scavenge the acidic byproduct (e.g., RCOOH or HCl) generated in the reaction. Without it, the acid would protonate the highly basic 4-amino group of the catalyst, forming an unreactive pyridinium salt and shutting down the catalytic cycle. A non-nucleophilic, hindered base like triethylamine or diisopropylethylamine is typically used in at least stoichiometric amounts (1.0-1.5 equivalents) relative to the limiting reagent.
Q5: Which solvents are recommended for acylations catalyzed by 3,5-Diisopropylpyridin-4-amine?
A5: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. The choice can influence reaction rates and solubility.
| Solvent | Polarity | Typical Use Case |
| Dichloromethane (DCM) | Polar Aprotic | General purpose, good solubility for many substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | Can accelerate some reactions; good for polar substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Common choice, good balance of properties. |
| Toluene | Nonpolar | May increase rates for some reactions, useful for higher temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Used for poorly soluble substrates, but can be difficult to remove. |
It is often beneficial to screen a few solvents to find the optimal medium for a specific substrate combination.[10]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Acylation of a Hindered Secondary Alcohol
This protocol describes a general method for the acylation of a sterically hindered secondary alcohol, such as 1-adamantylethanol, with acetic anhydride.
Materials:
-
Hindered Alcohol (e.g., 1-adamantylethanol) (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
3,5-Diisopropylpyridin-4-amine (0.05 eq., 5 mol%)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq.) and 3,5-Diisopropylpyridin-4-amine (0.05 eq.).
-
Solvent Addition: Add anhydrous DCM to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add triethylamine (1.5 eq.) followed by the dropwise addition of acetic anhydride (1.2 eq.) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 12-24 hours). If the reaction is sluggish, it can be gently heated to 40 °C.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ester product.
Protocol 2: Catalyst Loading Optimization Study
Procedure:
-
Setup Parallel Reactions: In four separate, identical vials, add the alcohol substrate (e.g., 0.25 mmol, 1.0 eq.) and a magnetic stir bar.
-
Vary Catalyst Loading:
-
To Vial 1, add 3,5-Diisopropylpyridin-4-amine (0.0025 mmol, 1 mol%).
-
To Vial 2, add 3,5-Diisopropylpyridin-4-amine (0.00625 mmol, 2.5 mol%).
-
To Vial 3, add 3,5-Diisopropylpyridin-4-amine (0.0125 mmol, 5 mol%).
-
To Vial 4, add 3,5-Diisopropylpyridin-4-amine (0.025 mmol, 10 mol%).
-
-
Add Reagents: To each vial, add anhydrous DCM (to 0.5 M), triethylamine (0.375 mmol, 1.5 eq.), and acetic anhydride (0.30 mmol, 1.2 eq.).
-
Monitor: Stir all reactions at room temperature. At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by GC or LC-MS to determine the percent conversion.
-
Analysis: Plot percent conversion versus time for each catalyst loading to identify the minimum amount of catalyst required to achieve the desired yield in an acceptable timeframe.
References
- BenchChem. (2025). Application Notes: Stoichiometric vs.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Larionov, E. (2011).
- Binkley, R. W., & Binkley, E. R. (2022). IV.
- Suzhou Highfine Biotech.
- BenchChem. (2025).
- Saroj, P. C., et al. (n.d.). Optimization of screening of catalyst loading.
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. (n.d.).
- Szneler, E., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading with 4-Aminopyridine-3-sulfonic Acid.
- BenchChem. (2025).
- Optimisation of the catalyst loading. (n.d.).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). Chemical Research in Chinese Universities.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2025).
- Ester synthesis by acyl
- BenchChem. (2025).
- Stradiotto, M., & McDonald, R. (2015). A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Chemical Science.
- Newton, C. G., et al. (2018).
- Acyl
- Aminopyridines as acylation catalysts for tertiary alcohols. (n.d.). Bar-Ilan University.
- Deratani, A., Darling, G. D., & Fréchet, J. M. J. (n.d.). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Academia.edu.
- Smith, A., et al. (2019).
- Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar.
- Namba, K., et al. (2009).
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (n.d.).
- Process for preparing 4-aminopyridines using pyridine betaine.... (n.d.).
- Ciriminna, R., et al. (2022).
- Synthesis of 3-Aminopyridine. (n.d.).
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Amino-3,5-dichloropyridine.
- Catalysis by 4-dialkylaminopyridines. (2025).
- Singaram, C., et al. (n.d.). 4-Amino-3,5-dichloropyridine. PMC.
- Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. (1995). DTIC.
- Imidazopyridine–fluoride interaction: solvent-switched AIE effects via S⋯O conformational locking. (n.d.). New Journal of Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Efficient Catalyst DMAP [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. cris.biu.ac.il [cris.biu.ac.il]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
removing 3,5-Diisopropylpyridin-4-amine from reaction mixtures during workup
Technical Support Center: Advanced Workup Troubleshooting
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address a frequent bottleneck in late-stage drug development and complex synthesis: the quantitative removal of 3,5-diisopropylpyridin-4-amine from crude reaction mixtures.
Below, you will find the mechanistic causality behind why standard workups fail, alongside self-validating, step-by-step protocols designed to ensure high-purity product recovery.
Workflow Visualization
Figure 1: Decision tree for 3,5-diisopropylpyridin-4-amine removal during reaction workup.
Troubleshooting Q&A & Methodologies
Q1: Why does standard dilute acid washing fail to remove 3,5-diisopropylpyridin-4-amine, unlike standard DMAP? Expert Causality: Standard DMAP is easily removed by washing the organic phase with dilute acid because its protonated form is highly water-soluble[1]. However, 3,5-diisopropylpyridin-4-amine possesses a significantly higher partition coefficient (LogP) due to the two bulky isopropyl groups at the 3- and 5-positions. Even when the pyridine nitrogen is fully protonated, the resulting pyridinium salt exhibits strong ion-pair solubility in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). This prevents quantitative partitioning into the aqueous layer and frequently causes severe emulsions.
Q2: What is the most reliable liquid-liquid extraction (LLE) protocol for removing this specific catalyst? Expert Causality: To overcome the lipophilicity of the protonated salt, you must intentionally lower the dielectric constant of the organic phase, forcing the salt into the aqueous layer. Step-by-Step Protocol:
-
Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to completely remove polar reaction solvents (e.g., DMF, DCM, or EtOAc).
-
Resuspension: Redissolve the crude residue in a low-polarity solvent system such as Methyl tert-butyl ether (MTBE) or a Heptane/MTBE mixture (1:1).
-
Acidification: Wash the organic layer with 2M HCl or 5% aqueous KHSO4 (3 x 15 mL per gram of crude)[1].
-
Self-Validation Checkpoint: Measure the pH of the separated aqueous wash. It must remain below pH 2 to guarantee that the pyridine derivative is completely protonated[2]. If the pH is higher, the acid has been neutralized, and you must perform an additional wash.
-
Neutralization & Drying: Wash the organic phase with deionized water (1 x 15 mL) to remove residual acid salts, dry over anhydrous Na₂SO₄, filter, and concentrate.
Q3: My target compound is highly acid-sensitive (e.g., contains a Boc or acetal group). How can I remove the amine without using low pH? Expert Causality: If your product cannot tolerate HCl or KHSO4, you can exploit the Lewis basicity of the unhindered pyridine nitrogen (position 1). Transition metal complexation using Copper(II) sulfate is highly effective. The pyridine nitrogen coordinates to Cu(II), forming a water-soluble, deep-blue cuprammonium-type complex, leaving your non-coordinating product safely in the organic phase[1][3]. Step-by-Step Protocol:
-
Dilute the crude reaction mixture in EtOAc or DCM.
-
Wash the organic layer with a saturated aqueous CuSO₄ solution (3 x 20 mL)[3].
-
Self-Validation Checkpoint: Observe the color of the separated aqueous layer. The retention of a clear blue/greenish color indicates that the extraction capacity of the copper solution has not been exhausted[3]. If the aqueous layer turns pale or colorless, the Cu(II) is fully complexed, and an additional wash is required.
-
Wash with brine, dry over MgSO₄, and concentrate.
Q4: We are scaling up and want to avoid aqueous washes to minimize waste and emulsions. What solid-phase extraction (SPE) options exist? Expert Causality: Because the bulky isopropyl groups at the 3- and 5-positions sterically shield the exocyclic 4-amino group, standard electrophilic scavenger resins (such as polymer-bound isocyanates) react too slowly to be practical. However, the pyridine nitrogen remains sterically accessible. Strong cation exchange (SCX) resins, such as Dowex 50WX4, exploit this by irreversibly binding the accessible pyridine nitrogen via rapid acid-base protonation and ionic binding[3]. Step-by-Step Protocol:
-
Dissolve the crude mixture in a non-polar solvent (e.g., DCM or Toluene).
-
Add 3 to 5 equivalents (based on the resin's loading capacity, typically 1.5–2.0 mmol/g) of pre-washed Dowex 50WX4 resin[3].
-
Stir the suspension aggressively at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint: Spot the supernatant on a TLC plate and visualize with UV (254 nm) or Dragendorff's reagent. The complete absence of the baseline-sticking pyridine spot confirms successful scavenging.
-
Filter the mixture through a sintered glass funnel, washing the resin cake thoroughly with additional DCM. Concentrate the filtrate to yield the pure product.
Quantitative Method Comparison
| Removal Strategy | Reagents Used | Ideal Product Profile | Efficiency & Causality Notes |
| Biphasic Acid Wash | MTBE/Heptane, 2M HCl or 5% KHSO₄ | Acid-stable, moderate to high lipophilicity | High. Low-polarity solvent forces the highly lipophilic pyridinium salt out of the organic phase. |
| Transition Metal Wash | EtOAc or DCM, Sat. Aq. CuSO₄ | Acid-sensitive (e.g., Boc-protected), non-coordinating | Moderate-High. Cu(II) forms a water-soluble complex with the pyridine ring, bypassing the need for protonation. |
| Solid-Phase Scavenging | DCM or Toluene, Dowex 50WX4 (SCX Resin) | Acid-sensitive, prone to emulsions in aqueous workup | High. Sulfonic acid resin irreversibly binds the basic amine via ionic interaction; unaffected by the steric bulk of the isopropyl groups. |
References
-
Title: How do you remove 4-Dimethylaminopyridine from the reaction mixture? | Source: researchgate.net | URL: 1
-
Title: Removing Pyridine : r/chemistry | Source: reddit.com | URL: 2
-
Title: How can I remove the pyridine from the sugar compound? | Source: researchgate.net | URL: 3
Sources
optimizing catalyst loading of 3,5-Diisopropylpyridin-4-amine for maximum turnover
Optimizing Catalyst Loading for Maximum Turnover
Overview: 3,5-Diisopropylpyridin-4-amine is an elite, sterically hindered nucleophilic catalyst. While standard 4-dimethylaminopyridine (DMAP) is highly active for general acylations, the addition of bulky isopropyl groups at the 3 and 5 positions creates a highly shielded microenvironment around the active pyridine nitrogen. This structural modification suppresses unwanted side reactions and enables exceptional site-selectivity (e.g., distinguishing between structurally similar secondary alcohols). However, this extreme steric hindrance fundamentally alters the kinetics of the acylpyridinium intermediate formation, often resulting in lower Turnover Frequencies (TOF) if standard DMAP protocols are blindly applied.
This guide provides field-proven troubleshooting strategies, validated experimental protocols, and kinetic insights to help you optimize catalyst loading and maximize Turnover Numbers (TON).
Diagnostic Workflow: Resolving Low Turnover
Diagnostic logic for optimizing 3,5-Diisopropylpyridin-4-amine catalyst loading and reaction conditions.
Core Troubleshooting Guide
Q: Why is my reaction stalling at 30% conversion despite using the same catalyst loading (1 mol%) that works for standard DMAP? A: The stalling is a direct consequence of the steric shielding of the active nucleophilic site by the 3,5-diisopropyl groups. In standard DMAP catalysis, the formation of the acylpyridinium ion pair is rapid and highly exergonic[1]. For 3,5-diisopropylpyridin-4-amine, this step is significantly slower and highly sensitive to the steric bulk of the acyl donor. If the reaction stalls but the catalyst is not degrading, you are likely experiencing a thermodynamic bottleneck where the catalyst is trapped in an inactive resting state. Solution: Conduct a Reaction Progress Kinetic Analysis (RPKA)[2]. If the kinetics remain first-order in the catalyst but the overall rate is too slow to overcome competing background hydrolysis, increase the catalyst loading to 2.5–5.0 mol%. Alternatively, increase the concentration of the acyl donor to drive the equilibrium toward the active acylpyridinium intermediate.
Q: Does the choice of auxiliary base impact the turnover frequency (TOF) of 3,5-Diisopropylpyridin-4-amine? A: Yes, profoundly. The consensus mechanism for DMAP-catalyzed acylation requires an auxiliary base to regenerate the catalyst by neutralizing the acid byproduct[1]. Because the acylpyridinium intermediate of 3,5-diisopropylpyridin-4-amine is highly congested, a standard auxiliary base like triethylamine (TEA) can act as a competing nucleophile, forming a less reactive acylammonium species that slows down the overall catalytic cycle[2]. Solution: Switch to a strictly non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to act as a proton sink without competing for the acyl donor, thereby preventing catalyst starvation and maximizing TOF.
Q: How does solvent polarity affect the catalyst loading requirements? A: While polar solvents (like CH₂Cl₂ or MeCN) stabilize the charged acylpyridinium ion pair, they can also lead to competitive solvent binding or exacerbate premature hydrolysis if trace moisture is present. Non-polar solvents like toluene or methyl tert-butyl ether (MTBE) have been shown to enhance the turnover of sterically hindered DMAP derivatives by tightening the ion pair transition state and increasing the effective local concentration of the reactants[3]. Solution: If high catalyst loading (>5 mol%) is required in CH₂Cl₂ to achieve turnover, switch to Toluene or MTBE. This solvent switch often allows you to reduce the catalyst loading to 0.5–1.0 mol% while maintaining a high TON[3].
Quantitative Performance Comparison
To guide your initial experimental design, the following table summarizes the expected performance metrics of 3,5-Diisopropylpyridin-4-amine compared to standard DMAP under optimized conditions.
| Catalyst | Substrate Steric Profile | Optimal Loading | Max TOF (h⁻¹) | Site-Selectivity (1° vs 2° OH) | Solvent Preference |
| Standard DMAP | Unhindered / Mild | 0.1 – 1.0 mol% | > 5000 | Low to Moderate | CH₂Cl₂, THF |
| 3,5-Diisopropyl DMAP | Unhindered | 1.0 – 2.5 mol% | ~ 1500 | High | Toluene, MTBE |
| 3,5-Diisopropyl DMAP | Highly Hindered | 5.0 – 10.0 mol% | ~ 200 | Exceptional | Toluene, MTBE |
Validated Experimental Protocols
Protocol A: Reaction Progress Kinetic Analysis (RPKA) for Loading Optimization
To avoid arbitrary catalyst loading screens, use RPKA to precisely determine the active catalyst concentration and identify deactivation pathways[2].
-
Preparation: Dry all solvents over activated 3Å molecular sieves. Ensure the auxiliary base (DIPEA) and acyl donor are freshly distilled.
-
Baseline Reaction: In a reaction vessel equipped with an in-situ IR probe (or using continuous GC sampling), combine the substrate (0.5 M) and DIPEA (0.6 M) in Toluene.
-
Catalyst Initiation: Inject 3,5-Diisopropylpyridin-4-amine at a baseline loading of 2.0 mol%.
-
Acylation: Add the acyl donor (0.55 M) to initiate the reaction.
-
Data Collection & Analysis: Monitor the disappearance of the substrate or appearance of the product. Plot the reaction rate versus substrate concentration.
-
Validation (Same Excess Protocol): Run a second experiment starting at 50% conversion (simulate by adding 50% product and 50% substrate with 1.0 mol% catalyst). If the kinetic curves overlay perfectly, there is no catalyst deactivation or product inhibition. If the second curve is slower, the catalyst is being poisoned, indicating a need for stricter anhydrous conditions rather than just higher loading[2].
Protocol B: Optimized High-Turnover Acylation Workflow
Use this self-validating protocol to achieve maximum TON with minimal catalyst loading.
-
Pre-activation: In a rigorously dried Schlenk flask under N₂, dissolve 3,5-Diisopropylpyridin-4-amine (1.0 mol%) and the acyl donor (1.1 equiv) in anhydrous MTBE (0.2 M relative to substrate). Stir for 5 minutes to pre-form the acylpyridinium intermediate.
-
Base Addition: Add DIPEA (1.2 equiv) dropwise. The solution should remain clear.
-
Substrate Addition: Add the sterically hindered alcohol (1.0 equiv) slowly via syringe pump over 30 minutes. (Causality note: Slow addition keeps the substrate concentration low relative to the active catalyst complex, preventing resting-state trapping and maximizing TOF).
-
Monitoring: Stir at room temperature. Monitor via TLC or GC-MS until complete conversion is achieved.
-
Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the acid salts and recover the organic layer.
Frequently Asked Questions (FAQs)
Q: Can I recover and reuse 3,5-Diisopropylpyridin-4-amine? A: Yes. Due to its high lipophilicity (enhanced by the isopropyl groups), it is easily recovered via acid-base extraction. Extract the post-reaction organic layer with 1M HCl. The catalyst moves to the aqueous phase as a pyridinium salt. Basify the aqueous layer with NaOH to pH 10, and extract with CH₂Cl₂ to recover the active catalyst in >90% yield.
Q: What is the pKa of 3,5-Diisopropylpyridin-4-amine compared to DMAP? A: Standard DMAP has a pKa of ~9.6. The 3,5-diisopropyl substitution slightly increases the basicity due to the inductive electron-donating effect of the alkyl groups. However, its effective nucleophilicity is heavily dominated by steric hindrance rather than basicity[3]. It is a stronger base but a slower nucleophile than DMAP.
Q: Why is my reaction turning dark yellow/brown at high catalyst loadings? A: This typically indicates degradation of the acyl donor (especially if using acyl chlorides) promoted by the auxiliary base, or the formation of ketenes. Ensure your reaction temperature is kept low (0°C to RT) and verify that you are using an anhydride rather than an acyl chloride if possible, as anhydrides are generally more stable with highly hindered DMAP derivatives[1].
References
Sources
troubleshooting low conversion rates with 3,5-Diisopropylpyridin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,5-Diisopropylpyridin-4-amine (CAS: 1448615-55-1).
This compound is a highly valuable building block in drug development, but it presents a severe synthetic bottleneck: the primary amine at the C4 position is heavily shielded by two bulky isopropyl groups at the C3 and C5 positions. This steric blockade, combined with the presence of an unhindered, highly coordinating pyridine nitrogen (N1), frequently leads to low conversion rates, stalled reactions, and catalyst poisoning.
Below is our comprehensive troubleshooting guide, structured to explain the causality behind these failures and provide field-proven, self-validating protocols to overcome them.
Module A: Acylation & Sulfonylation (Non-Catalytic Workflows)
Standard acylation protocols rely on the amine acting as a nucleophile to attack an electrophilic center. When dealing with 3,5-diisopropylpyridin-4-amine, these standard conditions almost universally fail.
Q1: Why am I recovering >90% starting material when using Ac₂O/DMAP or Acyl Chlorides with Triethylamine (TEA)? A: The failure is strictly kinetic, driven by steric congestion. While 4-dialkylaminopyridines (like DMAP) are highly active acylation catalysts that form reactive N-acylpyridinium intermediates[1], the C4-amine of your substrate is physically blocked by the flanking isopropyl groups. The activation energy required for the neutral amine to attack the electrophile is too high at standard temperatures.
Q2: How do I force the acylation to proceed without degrading my substrate? A: You must fundamentally alter the nucleophilicity of the substrate. Instead of relying on the neutral amine, use a Pre-Deprotonation Strategy . By treating the substrate with a strong, non-nucleophilic base (like NaH or KHMDS) prior to adding the electrophile, you generate an amide anion. This anion is exponentially more nucleophilic, lowering the transition state energy barrier and easily overcoming the steric blockade.
Troubleshooting workflow for acylating hindered 4-aminopyridines.
Protocol 1: Deprotonative Acylation
-
Step 1: System Purge. Flame-dry a round-bottom flask and purge with N₂. Moisture will instantly quench the amide anion.
-
Step 2: Dissolution. Dissolve 1.0 eq of 3,5-Diisopropylpyridin-4-amine in anhydrous THF (0.2 M). Cool to 0 °C.
-
Step 3: Deprotonation (Self-Validating Step). Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality & Validation: NaH deprotonates the amine to form the reactive anion. You must observe the evolution of H₂ gas (bubbling). Do not proceed until bubbling completely ceases (typically 30–45 mins at room temperature), which validates that the intermediate is fully formed.
-
-
Step 4: Electrophile Addition. Cool the mixture back to 0 °C and add 1.1 eq of the acyl chloride dropwise. Stir for 2 hours, warming to room temperature.
-
Step 5: Quench. Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH before extraction.
Module B: Buchwald-Hartwig Cross-Coupling
The palladium-catalyzed cross-coupling of amines and aryl halides (Buchwald-Hartwig amination) is a cornerstone of C–N bond formation[2]. However, 3,5-diisopropylpyridin-4-amine presents a dual threat to palladium catalysts.
Q3: My Buchwald-Hartwig coupling stalls at 5% conversion, and the solution turns black. What is happening? A: You are experiencing severe Catalyst Poisoning . In your substrate, the C4-amine is sterically hindered, but the N1-pyridine nitrogen is completely unhindered. Palladium catalysts will preferentially coordinate to the unhindered N1 nitrogen, forming a stable, off-cycle dormant complex[3],[4]. The black precipitate ("Palladium black") is the visual confirmation that your catalyst has crashed out of the catalytic cycle and decomposed into inactive metallic palladium[3].
Q4: How do I prevent N1-coordination and force the coupling at the hindered C4-amine? A: You must use highly engineered, sterically demanding biaryl monophosphine ligands, specifically BrettPhos or GPhos [4]. These bulky ligands create a coordinatively saturated pocket around the palladium atom. This physical bulk prevents the unhindered N1-pyridine from binding (as the entire substrate molecule cannot fit into the pocket in that orientation), while the electron-rich nature of the ligand accelerates oxidative addition and forces the coupling at the deprotonated C4-amine[5],[4].
Catalytic cycle of Buchwald-Hartwig amination and competitive N1-poisoning.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Step 1: Inert Atmosphere Setup. In a glovebox or using strict Schlenk techniques, charge a vial with the Aryl Halide (1.0 eq), 3,5-Diisopropylpyridin-4-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Causality: NaOtBu is a strong base required to deprotonate the amine-palladium complex, facilitating reductive elimination[2].
-
-
Step 2: Catalyst Addition. Add BrettPhos Pd G3 (2–5 mol%). Third-generation (G3) precatalysts are highly recommended as they rapidly generate the active mono-ligated Pd(0) species under mild conditions without requiring chemical reductants.
-
Step 3: Solvent & Heating (Self-Validating Step). Add anhydrous tert-Amyl alcohol (0.2 M). Seal the vial and heat to 100 °C for 12 hours.
-
Validation: A healthy reaction mixture will remain a homogeneous, colored solution (often yellow to reddish-brown). If the solution turns colorless or precipitates a fine black powder, the catalyst has deactivated[3].
-
Quantitative Data Summary: Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and conversion metrics for this specific hindered substrate.
| Reaction Type | Common Failed Conditions | Root Cause of Failure | Optimized Conditions | Expected Yield |
| Acylation | Ac₂O, DMAP, Pyridine, 80°C | Steric clash between acyl-DMAP intermediate and 3,5-diisopropyl groups. | NaH (1.2 eq), THF, 0°C to RT, then RCOCl. | 85 - 95% |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene, 110°C | Unhindered pyridine N1 coordinates Pd; bulky amine N4 cannot coordinate. | BrettPhos Pd G3 (2-5 mol%), NaOtBu, t-Amyl alcohol, 100°C. | 70 - 90% |
| Nucleophilic Aromatic Subst. (SNAr) | Ar-F, K₂CO₃, DMF, 120°C | Insufficient nucleophilicity of neutral hindered amine. | KHMDS (1.5 eq), Ar-F, DMF, 100°C. | 60 - 80% |
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- 3,5-Diisopropylpyridin-4-amine | 1448615-55-1. Sigma-Aldrich.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.
- 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Sci-Hub / Angewandte Chemie.
- Crystal structure of the RuPhos ligand. PMC / NIH.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC / NIH.
Sources
- 1. Sci-Hub. 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] / Angewandte Chemie International Edition in English, 1978 [sci-hub.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of 3,5-Diisopropylpyridin-4-amine in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 3,5-Diisopropylpyridin-4-amine . This guide moves beyond basic troubleshooting to explain the thermodynamic and structural causality behind your formulation failures, providing self-validating protocols to ensure your experimental success.
Chemical Profile & Solvation Causality
3,5-Diisopropylpyridin-4-amine is a highly lipophilic pyridine derivative. While the central pyridine ring and 4-amino group offer theoretical sites for hydrogen bonding and ionization, the two bulky isopropyl groups at the 3 and 5 positions create severe steric hindrance. This structural motif drives strong crystal lattice energy and poor aqueous solvation at physiological pH, making formulation for in vitro and in vivo assays a significant challenge[1].
Table 1: Physicochemical Properties & Formulation Impact
| Property | Value | Causality / Formulation Impact |
| CAS Number | 1448615-55-1 | N/A |
| Molecular Formula | C11H18N2 | High carbon-to-heteroatom ratio drives lipophilicity. |
| Molecular Weight | 178.28 g/mol | Small molecular size makes it highly suitable for cyclodextrin cavity encapsulation[2]. |
| Ionizable Groups | Pyridine Nitrogen | Weak base; protonation at low pH significantly increases solubility via salt formation[3]. |
| Steric Hindrance | 3,5-Diisopropyl groups | Shields the amine/pyridine core, reducing spontaneous water solvation and driving aggregation[1]. |
Formulation Decision Workflow
Workflow for sequential solubility enhancement of 3,5-Diisopropylpyridin-4-amine.
FAQs & Troubleshooting Guide
Q1: Why does 3,5-Diisopropylpyridin-4-amine precipitate when diluted from a DMSO stock into physiological buffers (pH 7.4)? A1: Causality: At pH 7.4, the compound exists predominantly in its un-ionized (free base) form. The bulky diisopropyl groups dominate the molecule's surface area, making it highly hydrophobic. When the DMSO concentration drops below the solubilization threshold (typically <1-5% v/v in biological assays), the hydrophobic effect forces the un-ionized molecules to aggregate and precipitate to minimize contact with water[1]. Solution: Utilize a step-down dilution method incorporating intermediate co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80) to lower the interfacial tension before final dilution into the aqueous buffer.
Q2: Can I use pH adjustment to improve its aqueous solubility? A2: Causality: Yes. The compound contains a basic pyridine nitrogen. Lowering the pH of the vehicle below its pKa protonates the nitrogen, forming a highly water-soluble cationic salt[3]. Solution: Formulate the compound in an acidic vehicle (e.g., 0.1 M HCl or citrate buffer pH 4.0) for stock solutions. Warning: If your downstream assay requires strict physiological pH (7.4), the drug will likely precipitate upon neutralization unless a stabilizing excipient is present in the buffer[1].
Q3: What is the best formulation strategy for in vivo dosing (e.g., oral gavage) where low pH or high DMSO is toxic? A3: Causality: Cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD), possess a hydrophobic inner cavity that perfectly accommodates bulky, lipophilic moieties like the diisopropyl-pyridine core, while their hydrophilic exterior maintains excellent aqueous solubility[2]. Solution: Prepare an inclusion complex using 10-20% w/v HP-β-CD. This shields the hydrophobic groups from water, preventing precipitation without altering the drug's chemical structure or requiring toxic co-solvents[4].
Q4: My formulation with polymers (Solid Dispersion) is not effectively enhancing solubility. What went wrong? A4: Causality: In solid dispersions, the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP or PEG6000). If solubility remains poor, the drug is likely recrystallizing out of the amorphous state back into its insoluble crystalline form due to an insufficient polymer-to-drug ratio or residual solvent acting as a plasticizer[5]. Solution: Increase the polymer-to-drug ratio (e.g., 1:5 or 1:10) and ensure complete solvent removal during the evaporation phase. Storing the formulation in a desiccator prevents moisture-induced recrystallization[5].
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: pH-Driven Solubilization & Salt Formation
Objective: To exploit the basicity of the pyridine nitrogen for rapid solubilization[3].
-
Weigh 10.0 mg of 3,5-Diisopropylpyridin-4-amine into a glass scintillation vial.
-
Add 1.0 mL of 0.1 M HCl (pH ~1.0) and vortex for 2 minutes. The compound will dissolve completely due to pyridine protonation.
-
Self-Validation Step: Gradually titrate the clear solution with 0.1 M NaOH while monitoring with a calibrated pH meter. Record the exact pH at which the solution turns cloudy (the precipitation point). This establishes the absolute working pH limit for your specific downstream assay buffer.
Protocol B: Preparation of HP-β-CD Inclusion Complex (Lyophilization Method)
Objective: To create a solvent-free, highly soluble complex for in vivo applications[4],[2].
-
Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution.
-
Dissolve 3,5-Diisopropylpyridin-4-amine in a minimal volume of a volatile organic solvent (e.g., methanol).
-
Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature[2].
-
Stir for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a dry, flowable inclusion complex powder[4].
-
Self-Validation Step: Reconstitute a defined mass of the lyophilized powder in pure deionized water. It must form a completely clear solution without visible particulates or Tyndall scattering, confirming successful molecular encapsulation.
Protocol C: Solid Dispersion via Solvent Evaporation
Objective: To trap the drug in a highly soluble amorphous state when cyclodextrin loading is insufficient[5].
-
Select a hydrophilic carrier polymer (e.g., PEG 6000 or PVP K30).
-
Dissolve both 3,5-Diisopropylpyridin-4-amine and the polymer (at a 1:5 w/w ratio) in a common volatile solvent (e.g., dichloromethane) until a clear solution is achieved[5].
-
Transfer the solution to a rotary evaporator and remove the solvent completely under reduced pressure at 40°C.
-
Scrape the resulting solid film, pulverize it in a mortar, and pass it through an 80-mesh sieve to ensure uniform particle size[5].
-
Self-Validation Step: Perform a dissolution test by dropping 10 mg of the powder into 10 mL of PBS (pH 7.4). The polymer should rapidly hydrate and release the drug in an amorphous, highly soluble state without immediate precipitation.
References
-
3,5-Diisopropylpyridin-4-amine | 1448615-55-1 - Sigma-Aldrich. Sigma-Aldrich.
-
[1] Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem. Benchchem. 1
-
[3] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 3
-
[5] Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. 5
-
[4] Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. 4
-
[2] Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. 2
Sources
regenerating 3,5-Diisopropylpyridin-4-amine catalyst for reuse
Technical Support Center: Regeneration and Recovery of 3,5-Diisopropylpyridin-4-amine Catalyst
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic and procedural guide to address the specific physicochemical challenges of recovering 3,5-Diisopropylpyridin-4-amine.
Mechanistic Context & Catalyst Behavior
Unlike standard 4-dimethylaminopyridine (DMAP), 3,5-diisopropylpyridin-4-amine features a primary amine flanked by two bulky isopropyl groups. This intense steric hindrance dictates its unique catalytic profile—often used for highly selective acylations or as a specialized base—but it also fundamentally alters its recovery thermodynamics. The isopropyl groups shield the basic pyridine nitrogen, lowering its effective protonation kinetics compared to unhindered pyridines. Consequently, standard DMAP recovery protocols often result in poor yields when applied to this hindered analog. The protocols below are engineered specifically to overcome this steric shielding through optimized thermodynamic and kinetic driving forces.
Validated Regeneration Workflows
Method A: Optimized Acid-Base Liquid-Liquid Extraction
This method leverages the reversible protonation of the pyridine nitrogen to partition the catalyst into an aqueous phase, leaving organic products behind[1].
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture in a water-immiscible solvent such as Dichloromethane (DCM) (10 mL per mmol of catalyst).
-
Kinetic Protonation: Add 2.0 M HCl (aq) in a 1:1 volume ratio to the organic phase.
-
Causality: The bulky 3,5-diisopropyl groups sterically shield the nitrogen. A stronger acid concentration (2.0 M vs. standard 1.0 M) and vigorous stirring (minimum 15 minutes) are required to force complete conversion to the water-soluble pyridinium hydrochloride salt.
-
-
Phase Separation & Validation: Separate the phases.
-
Self-Validation System: Drop a spot of the aqueous phase onto pH indicator paper. It must read pH < 2. If it is higher, the protonation is incomplete; add more HCl and stir again.
-
-
Deprotonation: Wash the organic layer once more with 2.0 M HCl, combine the aqueous layers, and cool to 0°C. Slowly add 2.0 M NaOH (aq) dropwise until the solution is strongly basic.
-
Self-Validation System: Check the pH to ensure it is > 10. The aqueous layer will turn cloudy as the lipophilic free base precipitates out of the solution.
-
-
Extraction & Isolation: Extract the cloudy aqueous phase three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure catalyst.
Fig 1. Acid-base extraction workflow for 3,5-Diisopropylpyridin-4-amine recovery.
Method B: Cation-Exchange Resin Scavenging (Catch-and-Release)
For highly complex mixtures or acid-sensitive products, solid-supported scavenging is superior.
Step-by-Step Protocol:
-
Resin Catch: Add Amberlyst-15 (a strongly acidic sulfonic acid resin) to the crude reaction mixture dissolved in DCM. Stir gently for 2 hours.
-
Causality: The sulfonic acid groups covalently bind the basic pyridine nitrogen, immobilizing the catalyst on the solid support while leaving neutral/acidic products in solution.
-
-
Filtration: Filter the mixture. The filtrate contains your desired reaction products. Wash the resin thoroughly with DCM and Methanol to remove trapped impurities.
-
Self-Validation System: Spot the final Methanol wash on a TLC plate. No UV-active spots should be visible, confirming the resin is washed clean.
-
-
Resin Release: Suspend the washed resin in a 2.0 M solution of Ammonia in Methanol (NH₃/MeOH) and stir for 30 minutes.
-
Causality: The strong base deprotonates the catalyst, releasing it from the sulfonic acid sites back into the liquid phase[2].
-
-
Isolation: Filter off the regenerated resin and evaporate the methanolic filtrate to yield the pure catalyst.
Fig 2. Catch-and-release resin scavenging method for catalyst regeneration.
Diagnostic Q&A (Troubleshooting Guide)
Q1: Why is my recovered 3,5-diisopropylpyridin-4-amine showing lower catalytic turnover in subsequent acylation reactions? A1: Causality: In acyl-transfer reactions, 4-aminopyridines act as nucleophilic catalysts by forming a highly reactive acylpyridinium intermediate[3]. If the catalyst is not rigorously dried after aqueous extraction, residual water will rapidly hydrolyze this intermediate, leading to catalyst deactivation and substrate consumption. Solution: Ensure strict anhydrous conditions post-recovery. Dry the organic extracts over anhydrous MgSO₄, and store the recovered catalyst in a vacuum desiccator over P₂O₅. Validate purity via ¹H NMR (look for the clean isopropyl methine septet at ~2.9–3.1 ppm).
Q2: During the acid-base extraction, an unbreakable emulsion forms. How can I resolve this? A2: Causality: The amphiphilic nature of protonated hindered pyridines reduces interfacial tension, stabilizing emulsions between DCM and water. Solution: Add brine (saturated NaCl) to the aqueous phase. The high ionic strength increases the density of the aqueous layer and decreases the solubility of the organic solvent in the aqueous phase ("salting out"), rapidly breaking the emulsion.
Q3: Can I recover the catalyst via direct sublimation instead of extraction? A3: Causality: While some low-molecular-weight pyridines can be sublimed, the high molecular weight and intermolecular hydrogen bonding of the primary amine in 3,5-diisopropylpyridin-4-amine require excessively high temperatures for sublimation, risking thermal degradation. Acid-base extraction or resin scavenging is highly preferred to maintain molecular integrity.
Quantitative Data Summarization
| Recovery Strategy | Average Yield (%) | Purity (NMR) | Scalability | Turnaround Time | Primary Use Case |
| Acid-Base Extraction | 85 - 92% | > 98% | High (Multi-gram) | 2 - 3 Hours | Homogeneous batch reactions |
| Cation-Exchange Resin | 90 - 95% | > 99% | Medium | 4 - 5 Hours | Complex mixtures, acid-sensitive products |
| Polymer-Supported (Immobilized) | > 98% (Recovery) | N/A (Solid) | High (Flow Systems) | < 30 Mins | Continuous flow synthesis / depolymerization |
References
- Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions Source: Thieme E-Books URL
- Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization Source: ACS Omega URL
- Continuous Flow Depolymerization of Polycarbonates and Poly(lactic acid)
- Application of 4-aminopyridine-3-sulfonic acid in Catalysis: Application Notes and Protocols Source: BenchChem URL
Sources
Validation & Comparative
catalytic efficiency of 3,5-Diisopropylpyridin-4-amine vs DMAP
An in-depth technical comparison of the catalytic efficiency between 4-dimethylaminopyridine (DMAP) and 3,5-diisopropylpyridin-4-amine (DIPPA) reveals a stark contrast in chemical utility. While DMAP is universally recognized as the gold-standard nucleophilic catalyst for acyl transfer reactions [1], DIPPA is a sterically hindered primary amine primarily utilized as a synthetic building block in pharmaceutical development rather than an organocatalyst.
This guide dissects the mechanistic causality behind DMAP's supremacy and details why DIPPA fundamentally fails as a nucleophilic catalyst, supported by comparative experimental workflows.
Mechanistic Analysis & Structural Causality
The performance disparity between these two molecules in acyl transfer catalysis is dictated by two structural features: the nature of the exocyclic nitrogen and the steric environment of the pyridine ring.
The DMAP Paradigm: Resonance and Regeneration DMAP operates via a highly efficient two-step nucleophilic catalysis mechanism. The endocyclic pyridine nitrogen attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. The para-dimethylamino group (-NMe₂) provides massive resonance stabilization to this intermediate. Crucially, because the exocyclic nitrogen is tertiary, it lacks exchangeable protons and cannot be irreversibly acylated [2]. This ensures rapid turnover when the alcohol nucleophile attacks, regenerating the active catalyst.
The DIPPA Pitfalls: Thermodynamic Sinks and Steric Inhibition When evaluated as a catalyst, 3,5-diisopropylpyridin-4-amine suffers from two fatal mechanistic flaws:
-
Catalyst Poisoning via Thermodynamic Sink: DIPPA contains a primary amine (-NH₂) at the 4-position. Even if the pyridine nitrogen acts as the initial nucleophile, the resulting intermediate is highly electrophilic. Rapid intra- or intermolecular proton transfer followed by acyl migration to the exocyclic nitrogen yields a stable 4-(acylamino)pyridine. This irreversible acylation acts as a thermodynamic sink, consuming the "catalyst" stoichiometrically—a reactivity pattern intentionally exploited in the synthesis of KRAS G12C inhibitors [3], but disastrous for catalysis.
-
Steric Inhibition of Resonance: The bulky isopropyl groups at the 3 and 5 positions create severe steric crowding around the 4-position. This steric clash forces the exocyclic amine out of coplanarity with the pyridine ring. The loss of coplanarity breaks the
-orbital overlap, completely neutralizing the resonance electron donation required to activate the pyridine nitrogen in the first place.
Visualizing the Reaction Pathways
Figure 1: DMAP catalytic cycle vs. dead-end acylation of 3,5-diisopropylpyridin-4-amine.
Comparative Experimental Protocol
To objectively demonstrate the disparity in catalytic efficiency, the following self-validating protocol compares DMAP and DIPPA in the Steglich esterification of a sterically hindered alcohol.
Causality of Experimental Design: The choice of 1-methylcyclohexanol (a sterically hindered tertiary alcohol) ensures that the background (uncatalyzed) esterification rate is negligible, isolating the true performance of the catalyst. Acetic anhydride is selected over acetyl chloride to prevent the generation of stoichiometric HCl, which could prematurely protonate and deactivate the pyridine bases before acylation occurs.
Step-by-Step Methodology:
-
Reagent Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1-methylcyclohexanol (10.0 mmol) and triethylamine (15.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Catalyst Introduction: Divide the setup into two parallel reactions. To Flask A, add DMAP (0.5 mmol, 5 mol%). To Flask B, add 3,5-diisopropylpyridin-4-amine (0.5 mmol, 5 mol%).
-
Reaction Initiation: Cool both flasks to 0 °C using an ice bath. Dropwise, add acetic anhydride (12.0 mmol) over 10 minutes to prevent thermal runaway.
-
Kinetic Monitoring: Remove the ice bath and allow the reactions to warm to room temperature (25 °C). Extract 50 µL aliquots at 15-minute intervals, quench in methanol, and analyze via GC-MS to monitor the disappearance of 1-methylcyclohexanol. This step self-validates the kinetic progress of the catalytic cycle.
-
Catalyst Recovery Analysis: After 2 hours, quench the reactions with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Analyze the crude mixture via ¹H-NMR to quantify catalyst recovery. The presence of the intact -NMe₂ signal validates DMAP's turnover, while the formation of an N-acyl amide signal validates the mechanistic poisoning of DIPPA.
Quantitative Data Comparison
The theoretical extrapolation of this experimental workflow yields the following comparative data, highlighting the functional limits of both molecules:
| Parameter | DMAP | 3,5-Diisopropylpyridin-4-amine |
| Exocyclic Nitrogen State | Tertiary (-NMe₂) | Primary (-NH₂) |
| Steric Hindrance (3,5-positions) | Minimal (Protons) | Massive (Isopropyl groups) |
| Yield of Ester (2 hours) | > 95% | < 5% (Background rate) |
| Turnover Frequency (TOF) | > 19 h⁻¹ | 0 h⁻¹ (Catalyst poisoned) |
| Catalyst Recovery | > 90% intact catalyst | 0% (100% converted to amide) |
Conclusion
While DMAP remains the unparalleled champion of nucleophilic acyl transfer catalysis, 3,5-diisopropylpyridin-4-amine is structurally incapable of functioning in this role. The primary exocyclic amine acts as a thermodynamic sink, leading to rapid and irreversible catalyst poisoning, while the 3,5-diisopropyl groups induce steric inhibition of resonance. Researchers should strictly reserve DIPPA for use as a structural building block in medicinal chemistry rather than deploying it as an organocatalyst.
References
-
Vogel, P. (2016). "Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis". Catalysts, 6(9), 128.[Link]
-
Spivey, A. C., & Arseniyadis, S. (2010). "Amine, Alcohol and Phosphine Catalysts for Acyl Transfer Reactions". Topics in Current Chemistry, 291, 233-280.[Link]
- "Kras g12c inhibitors encompassing piperazine ring and use thereof in the treatment of cancer" (Patent CA3100390A1).
Steric Effects Showdown: 3,5-Diisopropylpyridin-4-amine vs. 2,6-Di-tert-butylpyridine - A Technical Comparison
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter that can dictate the success of a reaction. The steric and electronic properties of these bases govern their reactivity, selectivity, and compatibility with various functional groups. This guide provides an in-depth technical comparison of the steric effects of two substituted pyridines: 3,5-Diisopropylpyridin-4-amine and the well-characterized 2,6-Di-tert-butylpyridine. This analysis is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how molecular architecture influences chemical behavior.
Introduction: The Interplay of Steric Hindrance and Basicity in Pyridine Derivatives
Substituted pyridines are a cornerstone of organic chemistry, serving as catalysts, ligands, and non-nucleophilic bases. Their utility is profoundly influenced by the nature and position of substituents on the pyridine ring. These substituents can modulate the electronic properties of the nitrogen atom, thereby affecting its basicity, and can also create a sterically hindered environment that limits its nucleophilicity. An ideal non-nucleophilic base can efficiently scavenge a proton without participating in undesired side reactions, such as alkylation or addition to electrophilic centers. This guide will dissect the structural attributes of 3,5-Diisopropylpyridin-4-amine and 2,6-Di-tert-butylpyridine to provide a comparative analysis of their steric profiles and consequent chemical properties.
2,6-Di-tert-butylpyridine: The Archetype of a Sterically Hindered Non-Nucleophilic Base
2,6-Di-tert-butylpyridine is a classic example of a sterically hindered base, a property imparted by the two bulky tert-butyl groups flanking the pyridine nitrogen. This significant steric shielding has profound and well-documented consequences for its chemical reactivity.
Structural Features and Steric Shielding
The defining characteristic of 2,6-Di-tert-butylpyridine is the presence of tert-butyl groups at the C2 and C6 positions. These groups effectively create a "pocket" around the nitrogen's lone pair of electrons, severely restricting its ability to act as a nucleophile.
Caption: Molecular structure of 2,6-Di-tert-butylpyridine.
Basicity and Nucleophilicity
While the tert-butyl groups are electron-donating via an inductive effect, which would be expected to increase the basicity of the pyridine nitrogen, the severe steric hindrance dramatically reduces its basicity in solution. The pKa of the conjugate acid of 2,6-Di-tert-butylpyridine is a mere 3.58[1]. This is significantly lower than that of pyridine (pKa of conjugate acid ≈ 5.2). This "anomalously" low basicity is attributed to the steric strain introduced upon protonation, where the proton is encumbered by the bulky flanking groups[1].
In the gas phase, where solvent effects are absent, 2,6-Di-tert-butylpyridine exhibits a higher proton affinity than pyridine, highlighting the dominant role of steric hindrance to solvation of the protonated form in solution. This pronounced steric hindrance is the very reason for its utility as a non-nucleophilic base. It can abstract a proton, yet it is unable to participate in nucleophilic substitution reactions or form adducts with Lewis acids like boron trifluoride.
3,5-Diisopropylpyridin-4-amine: A Sterically Influenced but Potentially More Basic Alternative
In contrast to its 2,6-disubstituted counterpart, 3,5-Diisopropylpyridin-4-amine presents a different substitution pattern that is expected to result in a distinct balance of steric and electronic effects.
Structural Features and Steric Environment
In this molecule, the bulky isopropyl groups are located at the C3 and C5 positions, meta to the pyridine nitrogen. The C4 position is substituted with an amino group.
Caption: Molecular structure of 3,5-Diisopropylpyridin-4-amine.
The isopropyl groups at the 3 and 5 positions exert some steric influence on the adjacent ring positions, but their effect on the accessibility of the pyridine nitrogen's lone pair is significantly less pronounced compared to the ortho-substituents in 2,6-Di-tert-butylpyridine. The primary site of protonation is expected to be the more basic pyridine nitrogen.
Basicity and Nucleophilicity: An Estimation Based on Analogs
The isopropyl groups at the 3 and 5 positions are weakly electron-donating through induction, which would further slightly increase the basicity. Therefore, it is highly probable that the pKa of the conjugate acid of 3,5-Diisopropylpyridin-4-amine is substantially higher than that of 2,6-Di-tert-butylpyridine, likely falling in the range of 9-10. This would make it a much stronger base.
Regarding its nucleophilicity, while the isopropyl groups do introduce some steric bulk, the accessibility of the pyridine nitrogen is not as severely impeded as in 2,6-Di-tert-butylpyridine. Consequently, 3,5-Diisopropylpyridin-4-amine is expected to be more nucleophilic. The degree of this nucleophilicity would need to be experimentally determined but it is unlikely to be a purely non-nucleophilic base in the same vein as 2,6-Di-tert-butylpyridine.
Comparative Analysis: A Head-to-Head Look at Steric and Electronic Effects
The differing substitution patterns of these two molecules lead to a stark contrast in their properties.
| Property | 2,6-Di-tert-butylpyridine | 3,5-Diisopropylpyridin-4-amine (Estimated) | Rationale |
| pKa of Conjugate Acid | 3.58[1] | ~ 9-10 | The 4-amino group is strongly electron-donating, significantly increasing basicity. Isopropyl groups are weakly donating. |
| Steric Hindrance at N | Very High | Moderate | Ortho-tert-butyl groups provide maximum steric shielding. Meta-isopropyl groups have a much smaller effect on the nitrogen. |
| Nucleophilicity | Very Low (Non-nucleophilic) | Moderate | The highly hindered nitrogen in 2,6-di-tert-butylpyridine prevents nucleophilic attack. The nitrogen in the 3,5-disubstituted aminopyridine is more accessible. |
| Primary Application | Non-nucleophilic proton scavenger | Strong base, potentially with some nucleophilic character | Ideal for reactions requiring proton removal without side reactions. May be suitable where a stronger, moderately hindered base is needed. |
Experimental Protocols for Characterization
To empirically validate the estimated properties of 3,5-Diisopropylpyridin-4-amine and provide a direct comparison, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of the conjugate acid of 3,5-Diisopropylpyridin-4-amine.
Materials:
-
3,5-Diisopropylpyridin-4-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of 3,5-Diisopropylpyridin-4-amine and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amine solution and record the initial pH.
-
Titrate the solution with the standardized HCl solution, adding small increments of the acid and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Comparative Nucleophilicity Assay
Objective: To compare the nucleophilicity of 3,5-Diisopropylpyridin-4-amine and 2,6-Di-tert-butylpyridine.
Materials:
-
3,5-Diisopropylpyridin-4-amine
-
2,6-Di-tert-butylpyridine
-
A standard electrophile (e.g., methyl iodide)
-
An appropriate solvent (e.g., acetonitrile)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare separate solutions of 3,5-Diisopropylpyridin-4-amine and 2,6-Di-tert-butylpyridine of known concentration in the chosen solvent, each containing the internal standard.
-
Add a known amount of the electrophile (e.g., methyl iodide) to each solution at a controlled temperature.
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction.
-
Analyze the aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the N-alkylated product.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each base.
-
A significantly higher reaction rate for 3,5-Diisopropylpyridin-4-amine would confirm its greater nucleophilicity.
Conclusion: Selecting the Right Tool for the Job
The comparative analysis of 3,5-Diisopropylpyridin-4-amine and 2,6-Di-tert-butylpyridine reveals a fascinating dichotomy in how substituent placement dictates chemical function.
-
2,6-Di-tert-butylpyridine remains the gold standard for a highly hindered, non-nucleophilic base. Its utility lies in its inability to engage in reactions beyond proton abstraction, making it invaluable for sensitive substrates and reactions prone to nucleophilic side reactions.
-
3,5-Diisopropylpyridin-4-amine , by contrast, is predicted to be a significantly stronger base with a more accessible nitrogen atom. While the isopropyl groups provide some steric bulk, they do not create the profound shielding seen in the 2,6-disubstituted analog. This makes it a candidate for applications requiring a strong, organic-soluble base where a degree of nucleophilicity can be tolerated or is even desired.
The choice between these two reagents ultimately depends on the specific demands of the chemical transformation. For reactions where the complete suppression of nucleophilicity is paramount, 2,6-Di-tert-butylpyridine is the superior choice. However, for applications demanding a stronger base and where the steric environment around the nitrogen is less critical, 3,5-Diisopropylpyridin-4-amine presents a compelling, albeit more reactive, alternative. Experimental validation of the predicted properties of 3,5-Diisopropylpyridin-4-amine will be crucial for its broader adoption in the synthetic chemistry community.
References
- Essery, J. M., & Schofield, K. (1961). The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed), 3939-3953. DOI: 10.1039/JR9610003939.
- Brown, H. C., & Kanner, B. (1953). 2,6-Di-tert-butylpyridine—An unusual pyridine base. Journal of the American Chemical Society, 75(15), 3865–3865. DOI: 10.1021/ja01111a530.
- Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249.
-
Wikipedia contributors. (2023, December 6). 4-Dimethylaminopyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link].
Sources
Nucleophilicity & Catalytic Efficacy Comparison Guide: 3,5-Diisopropylpyridin-4-amine vs. 4-Pyrrolidinopyridine (PPY)
Executive Summary
In the realm of synthetic chemistry and drug development, the choice of nucleophilic catalyst dictates the efficiency, regioselectivity, and yield of acyl transfer reactions. This guide provides an in-depth, objective comparison between a benchmark hypernucleophile, 4-Pyrrolidinopyridine (PPY) , and a highly substituted, sterically modulated analogue, 3,5-Diisopropylpyridin-4-amine . While PPY is engineered for maximum catalytic turnover, 3,5-Diisopropylpyridin-4-amine serves as a specialized building block where steric hindrance deliberately modulates its reactivity profile.
Structural and Mechanistic Causality: The "Why" Behind the Reactivity
4-Pyrrolidinopyridine (PPY): The Benchmark Hypernucleophile
PPY operates via hypernucleophilic catalysis. In this pathway, the pyridine nitrogen (N1) attacks an electrophile (e.g., an acyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate[1]. In 1969, Steglich and Höfle independently demonstrated the profound catalytic activity of 4-pyrrolidinopyridine, establishing its foundational role in acyl transfer[2].
The exceptional nucleophilicity of PPY—often exceeding that of DMAP—is rooted in its structural geometry. The pyrrolidine ring is a cyclic tertiary amine. This 5-membered ring constrains the exocyclic nitrogen's lone pair, forcing it into near-perfect coplanarity with the pyridine π-system. This maximizes the resonance (+M) donation of electron density to the N1 position, resulting in a rate enhancement of over 10,000-fold compared to unsubstituted pyridine[1].
3,5-Diisopropylpyridin-4-amine: Steric Modulation and Resonance Inhibition
In contrast, 3,5-Diisopropylpyridin-4-amine (CAS 1448615-55-1) features a primary amine (-NH₂) at the C4 position, flanked by two bulky isopropyl groups at the C3 and C5 positions[3]. The nucleophilicity of its pyridine nitrogen is governed by three conflicting vectors:
-
Reduced Inductive Support : A primary amine (-NH₂) lacks the electron-donating alkyl groups (+I effect) present in the pyrrolidine ring of PPY, resulting in a lower baseline +M donation.
-
Steric Inhibition of Resonance : The bulky isopropyl groups at C3 and C5 create severe steric crowding. While the small hydrogens of the -NH₂ group allow it to maintain partial coplanarity (unlike a bulky -NMe₂ group which would be forced completely orthogonal), the steric bulk still restricts optimal orbital overlap compared to the unhindered PPY.
-
Competing Exocyclic Nucleophilicity : Unlike PPY, which has a fully substituted (tertiary) exocyclic nitrogen, the primary amine in 3,5-diisopropylpyridin-4-amine possesses two N-H bonds. In aggressive acylating environments, this exocyclic amine can act as a competing nucleophile, leading to irreversible N-acylation and permanent catalyst deactivation. Consequently, it is primarily utilized as a critical API intermediate and specialized building block rather than a hypernucleophilic catalyst[4].
Mechanistic pathways of nucleophilic catalysis vs. catalyst deactivation.
Quantitative Data & Performance Comparison
To facilitate rapid decision-making for drug development professionals, the following table synthesizes the structural and performance metrics of both compounds.
| Parameter | 4-Pyrrolidinopyridine (PPY) | 3,5-Diisopropylpyridin-4-amine |
| CAS Number | 2456-81-7 | 1448615-55-1[3] |
| C4 Substituent | Pyrrolidino (Tertiary cyclic amine) | Amino (Primary amine) |
| Steric Bulk (C3/C5) | None (Unhindered) | Diisopropyl (Highly hindered) |
| Resonance Donation (+M) | Maximum (Ring-constrained coplanarity) | Moderate (Weaker donor, steric clash) |
| Catalytic Site | Pyridine Nitrogen (N1) | Pyridine Nitrogen (N1) |
| Risk of Deactivation | None (Exocyclic N is fully substituted) | High (Exocyclic -NH₂ can be acylated) |
| Relative Nucleophilicity | Hypernucleophilic ( | Moderate ( |
| Primary Application | Acylation, Steglich esterification[1] | API intermediate, specialized building block[4] |
Experimental Workflows: Self-Validating Protocols
To empirically validate the nucleophilicity and catalytic turnover of these two compounds, the following self-validating kinetic protocol is recommended. By tracking the appearance of the N-acylpyridinium intermediate, we isolate the nucleophilic attack step from the subsequent acyl transfer step, providing a direct measure of inherent nucleophilicity.
Protocol: Kinetic Profiling of Acylpyridinium Formation via In Situ ReactIR
-
System Equilibration: Purge a 50 mL 3-neck flask with dry Argon. Add 20 mL of anhydrous dichloromethane (DCM) and 1.0 mmol of the electrophile (e.g., acetic anhydride). Insert the ReactIR probe and establish a stable baseline at 25.0 °C.
-
Catalyst Injection: Inject 0.05 mmol (5 mol%) of the target catalyst (PPY or 3,5-Diisopropylpyridin-4-amine) dissolved in 1 mL of anhydrous DCM.
-
Spectroscopic Monitoring: Monitor the IR spectral window between 1700–1800 cm⁻¹. The formation of the N-acylpyridinium species will manifest as a distinct, blue-shifted carbonyl stretch (typically around 1780 cm⁻¹) compared to the parent anhydride.
-
Data Extraction: Plot the absorbance of the acylpyridinium peak over time. Fit the initial linear region to a first-order kinetic model to extract the pseudo-first-order rate constant (
). -
Deactivation Assay (Specific to 3,5-Diisopropylpyridin-4-amine): After 60 minutes, draw a 100 μL aliquot, quench with methanol, and analyze via LC-MS to check for the formation of the irreversibly acylated byproduct at the C4 exocyclic amine.
Experimental workflow for kinetic profiling and deactivation analysis.
References
-
[1] Grokipedia. 4-Pyrrolidinylpyridine. Retrieved from: [Link]
-
[2] SCI.org. Young Chemist's Panel - Review Meeting 2012: Asymmetric Nucleophilic Catalysis. Retrieved from: [Link]
Sources
The Kinetics of Sterically Hindered Pyridine Bases: A Comparative Guide to 3,5-Diisopropylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a base can be as critical as the choice of reactants. Pyridine and its derivatives are a cornerstone of this chemical toolbox, serving as catalysts and acid scavengers in a vast array of transformations. While traditional pyridine bases like pyridine itself and 4-(dimethylamino)pyridine (DMAP) are widely utilized, the demand for catalysts with tailored steric and electronic properties has led to the exploration of more complex derivatives. This guide provides an in-depth comparison of the reaction kinetics of a sterically hindered pyridine base, 3,5-diisopropylpyridin-4-amine, with its more traditional counterparts.
Introduction: The Interplay of Steric Hindrance and Electronic Effects
The catalytic efficacy of pyridine bases in reactions such as acylation is intrinsically linked to two key properties: nucleophilicity and basicity. Nucleophilicity governs the rate at which the pyridine nitrogen attacks an electrophile (e.g., an acylating agent) to form a reactive intermediate. Basicity, on the other hand, relates to the ability of the pyridine to accept a proton, a crucial role in scavenging acidic byproducts that can inhibit or reverse a reaction.
Traditional pyridine bases present a trade-off. Pyridine itself is a modest base and nucleophile. DMAP, with its electron-donating dimethylamino group, is a significantly more potent nucleophile and a stronger base, leading to dramatic rate accelerations in acylation reactions.[1][2] However, this high reactivity can sometimes lead to unwanted side reactions with sensitive substrates.
Sterically hindered pyridines, such as 3,5-diisopropylpyridin-4-amine, are designed to modulate this reactivity. The bulky isopropyl groups flanking the amino group introduce steric hindrance around the nitrogen atoms, influencing both their basicity and nucleophilicity.[3] This guide will delve into the kinetic consequences of this structural modification.
Comparative Analysis of Pyridine Bases
To understand the kinetic profile of 3,5-diisopropylpyridin-4-amine, it is essential to compare its key physicochemical properties and expected catalytic performance with well-established pyridine bases.
| Property | Pyridine | 4-(Dimethylamino)pyridine (DMAP) | 3,5-Diisopropylpyridin-4-amine |
| Structure | |||
| pKa of Conjugate Acid | ~5.2 | ~9.7 | Estimated ~10-10.5 |
| Relative Nucleophilicity | Low | Very High | High |
| Steric Hindrance | Low | Low | High |
| Expected Acylation Rate | Slow | Very Fast | Fast |
Rationale for Estimated Properties of 3,5-Diisopropylpyridin-4-amine:
-
pKa: The 4-amino group is a strong electron-donating group, which significantly increases the basicity of the pyridine nitrogen, similar to DMAP. The two isopropyl groups at the 3 and 5 positions are weakly electron-donating, which should slightly increase the basicity compared to DMAP.
-
Nucleophilicity: The 4-amino group enhances the nucleophilicity of the pyridine nitrogen. While the flanking isopropyl groups introduce steric bulk, this is not expected to completely suppress the nucleophilicity of the ring nitrogen, which remains accessible for attack on electrophiles.[4][5]
-
Steric Hindrance: The bulky isopropyl groups create a sterically hindered environment around the 4-amino group and the pyridine nitrogen. This can be advantageous in preventing unwanted side reactions with bulky substrates.
The Catalytic Cycle of Acylation: A Mechanistic Overview
The superior catalytic activity of 4-aminopyridine derivatives in acylation reactions stems from their ability to act as nucleophilic catalysts. The generally accepted mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.[1][6]
Caption: Generalized catalytic cycle for pyridine-base-catalyzed acylation.
In this cycle, the pyridine base attacks the acylating agent to form the N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting material. The alcohol then attacks the activated acyl group to form the ester product and the protonated pyridine base. An auxiliary base is often added to regenerate the catalyst.
Experimental Protocol: A Head-to-Head Kinetic Comparison
To empirically determine the relative reaction kinetics of 3,5-diisopropylpyridin-4-amine, a comparative experiment can be designed. The acylation of a sterically hindered secondary alcohol, such as 1-(1-adamantyl)ethanol, provides a suitable model system to highlight the differences in catalytic activity.
Objective: To compare the rate of acetylation of 1-(1-adamantyl)ethanol using pyridine, DMAP, and 3,5-diisopropylpyridin-4-amine as catalysts.
Materials:
-
1-(1-Adamantyl)ethanol
-
Acetic anhydride
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
3,5-Diisopropylpyridin-4-amine
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector[7][8]
-
Magnetic stirrer and stir bars
-
Thermostated reaction block or water bath
-
Microsyringes
Experimental Workflow:
Caption: Workflow for the kinetic comparison of pyridine base catalysts.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 1-(1-adamantyl)ethanol, acetic anhydride, each catalyst (pyridine, DMAP, 3,5-diisopropylpyridin-4-amine), and the internal standard in anhydrous DCM.
-
Reaction Setup: In separate temperature-controlled vials, add the substrate and internal standard stock solutions.
-
Reaction Initiation: At time zero, add the acetic anhydride and catalyst stock solutions to each vial simultaneously to initiate the reactions.
-
Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot from each reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product, 1-(1-adamantyl)ethyl acetate, relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time for each catalyst. The initial rate of the reaction can be determined from the initial slope of these curves.
Expected Results and Discussion
Based on the principles of steric and electronic effects, the following kinetic profiles are anticipated:
-
Pyridine: The reaction will be the slowest due to the lower nucleophilicity and basicity of pyridine.
-
DMAP: This will be the fastest reaction, demonstrating the powerful catalytic effect of the 4-dimethylamino group.
-
3,5-Diisopropylpyridin-4-amine: The reaction rate is expected to be significantly faster than pyridine, likely approaching that of DMAP. The bulky isopropyl groups may slightly retard the rate of N-acylation compared to DMAP, but the high basicity and nucleophilicity of the 4-aminopyridine core will ensure high catalytic activity.[6][9]
The key advantage of 3,5-diisopropylpyridin-4-amine may become apparent in reactions with substrates prone to side reactions. The steric shielding provided by the isopropyl groups could enhance selectivity by disfavoring undesired reaction pathways that might be accessible with the less hindered DMAP.
Conclusion
3,5-Diisopropylpyridin-4-amine represents a compelling alternative to traditional pyridine bases, offering a unique balance of high reactivity and steric control. While DMAP remains a benchmark for rapid acylations, the tailored steric environment of 3,5-diisopropylpyridin-4-amine can provide enhanced selectivity and cleaner reaction profiles, particularly with complex and sensitive substrates. The provided experimental framework allows for a direct and quantitative comparison of these catalysts, enabling researchers to make informed decisions based on the specific demands of their synthetic challenges.
References
- Lauwaert, J., et al. (2019). Rational Design of Nucleophilic Amine Sites via Computational Probing of Steric and Electronic Effects.
- De Vylder, A., et al. (2019). Accessibility of the nucleophilic site in organocatalysts is essential to ensure adequate catalytic activity. Gas-phase trimethylborane (TMB)
-
Shoukat, S. (n.d.). Effect of Substituents on Basicity of Pyridine. Scribd. Retrieved from [Link]
- BenchChem. (2025). The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. BenchChem.
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry. [Link]
- Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Chemistry – A European Journal.
- Xu, S., et al. (2005). The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). Chemistry – A European Journal, 11(16), 4751-4757.
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]
- Brown, H. C., & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 75(15), 3865–3869.
- BenchChem. (2025). A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
- Kamada, K., et al. (2020).
- Held, I., et al. (2018).
- Kim, H. Y., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4165.
- Kirilin, A., et al. (2010). Kinetics and modeling of (R,S)-1-phenylethanol acylation over lipase. International Journal of Chemical Kinetics, 42(10), 629-639.
- Brown, B. J., et al. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
- VanVeller, B., et al. (2026). Steric and Electronic Effects Govern Electron Transfer Rates in Pyridinium Electrolytes. ChemRxiv.
- Kim, H., et al. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega, 5(36), 23078-23086.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8635-8641.
- Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
- van der Veen, S., et al. (2026). Real-time reaction monitoring of silylation and acylation of carbohydrates with a conductometry set-up. Chemical Science.
- Abolhasani, M. M., & Jensen, K. F. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 18-24.
- Fágelová, V., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
- Geren, T. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Klimochkin, Y., et al. (2016). Alkenylation of 1-adamantanol with isopropyl alcohol in presence of sulfuric acid.
- Kirilin, A., et al. (2010). Kinetics and modeling of (R,S)‐1‐phenylethanol acylation over lipase. International Journal of Chemical Kinetics, 42(10), 629-639.
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The Unsung Hero of Acylation: Unveiling the Superiority of 3,5-Diisopropylpyridin-4-amine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the acylation of alcohols and amines is a fundamental transformation. The choice of catalyst for this crucial reaction can significantly impact yield, reaction time, and substrate scope. While triethylamine (TEA) has long been a workhorse base in these reactions, a more sterically hindered and electronically tuned catalyst, 3,5-Diisopropylpyridin-4-amine, offers significant advantages, particularly when dealing with challenging substrates. This guide provides an in-depth comparison, supported by mechanistic insights and experimental considerations, to illuminate why this substituted pyridine deserves a prominent place in the modern chemist's toolkit.
The Critical Role of the Catalyst in Acylation
Acylation reactions, typically employing an acid chloride or anhydride, require a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and often a nucleophilic catalyst to accelerate the reaction.[1][2][3] The ideal catalyst should be a potent nucleophile to activate the acylating agent but a weak enough base to avoid unwanted side reactions.
Triethylamine primarily functions as a Brønsted base, scavenging the acid generated during the reaction.[2][4] While effective in many cases, its utility can be limited. Its relatively low steric bulk allows it to act as a nucleophile, which can sometimes lead to the formation of undesired byproducts, especially with highly reactive acylating agents.[5]
Enter the 4-(dialkylamino)pyridines (DAAPs), a class of "supernucleophilic" catalysts that have revolutionized acylation.[1][6] The prototypical example, 4-(Dimethylamino)pyridine (DMAP), is well-known for its exceptional catalytic activity.[1][7] This activity stems from the ability of the pyridine nitrogen to attack the acylating agent, forming a highly reactive N-acylpyridinium intermediate.[7][8] This intermediate is then readily attacked by the alcohol or amine nucleophile, regenerating the catalyst.
3,5-Diisopropylpyridin-4-amine: A Catalyst Engineered for Performance
3,5-Diisopropylpyridin-4-amine builds upon the foundational strengths of the DAAP scaffold, incorporating key structural modifications that translate to superior performance in many acylation scenarios. The strategic placement of two isopropyl groups at the 3 and 5 positions of the pyridine ring introduces significant steric hindrance around the nucleophilic 4-amino group.
The Steric Advantage: Minimizing Side Reactions and Enhancing Selectivity
The bulky isopropyl groups serve a dual purpose. Firstly, they effectively shield the exocyclic amino group, making the catalyst a poorer nucleophile at that position. This is a crucial distinction from less hindered amines like triethylamine, which can compete with the intended nucleophile (the alcohol or amine substrate) for the acylating agent.[5]
Secondly, and more importantly, this steric hindrance makes the pyridine nitrogen a more selective nucleophile. While it can still readily attack the electrophilic carbonyl carbon of the acylating agent to form the crucial N-acylpyridinium intermediate, the bulky substituents disfavor attack at more sterically congested sites, which can be a significant advantage in complex molecule synthesis.
Electronic Effects: Fine-Tuning Basicity and Nucleophilicity
The alkyl groups on the pyridine ring also exert an electronic influence. The isopropyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density, in turn, increases the nucleophilicity of the pyridine nitrogen, facilitating the initial attack on the acylating agent and accelerating the overall catalytic cycle.[9]
However, it's a delicate balance. While increased basicity can be beneficial, excessively strong bases can lead to side reactions like elimination or epimerization. The structure of 3,5-Diisopropylpyridin-4-amine strikes an optimal balance, providing high nucleophilicity for efficient catalysis without the drawbacks of excessive basicity. In contrast, the basicity of triethylamine is primarily due to the sp3 hybridized nitrogen and the inductive effect of the ethyl groups.[10] While it is a stronger base than pyridine, its nucleophilicity is often hampered by steric hindrance, making it a less efficient catalyst in the nucleophilic pathway.[10][11]
Mechanistic Showdown: A Tale of Two Catalysts
To fully appreciate the advantages of 3,5-Diisopropylpyridin-4-amine, a comparison of the catalytic cycles is illustrative.
As depicted in Figure 1, triethylamine primarily acts as a stoichiometric base to neutralize the acid byproduct. In contrast, 3,5-Diisopropylpyridin-4-amine actively participates in the reaction through a nucleophilic catalysis mechanism, forming a highly reactive intermediate that significantly accelerates the rate-determining step.
Performance Data: A Head-to-Head Comparison
While direct, side-by-side quantitative kinetic data for 3,5-Diisopropylpyridin-4-amine versus triethylamine across a broad range of acylations is not extensively compiled in a single source, the principles of physical organic chemistry and numerous examples in the literature support the superior catalytic efficacy of hindered 4-aminopyridines.
| Feature | Triethylamine | 3,5-Diisopropylpyridin-4-amine |
| Primary Role | Brønsted Base[4] | Nucleophilic Catalyst |
| Mechanism | Acid Scavenging | Formation of N-Acylpyridinium Intermediate[8] |
| Relative Rate | Slower | Significantly Faster |
| Steric Hindrance | Moderate | High |
| Nucleophilicity | Moderate (can be detrimental)[5] | High (at pyridine N) |
| Side Reactions | Potential for N-acylation of TEA[5] | Minimized due to steric shielding |
| Substrate Scope | Good for simple acylations | Excellent for hindered alcohols and amines[12] |
Table 1: Qualitative comparison of triethylamine and 3,5-Diisopropylpyridin-4-amine as acylation catalysts.
Experimental Protocol: A General Procedure for Catalytic Acylation
The following protocol provides a general guideline for employing these catalysts in the acylation of a secondary alcohol.
Materials:
-
Alcohol or amine substrate
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Catalyst: 3,5-Diisopropylpyridin-4-amine or Triethylamine
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Stoichiometric base (if required, e.g., for acyl chlorides)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol or amine substrate (1.0 equivalent) and the anhydrous solvent.
-
Add the catalyst (typically 1-10 mol%).
-
If using an acyl halide, add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) to scavenge the generated acid. When using 3,5-diisopropylpyridin-4-amine with an anhydride, an external base is often not required as the catalyst itself is basic enough, though its primary role is catalytic.
-
Add the acylating agent (1.1-1.5 equivalents) dropwise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as required.
Conclusion: The Informed Choice for Modern Synthesis
While triethylamine remains a useful and economical base for many standard acylation reactions, 3,5-Diisopropylpyridin-4-amine represents a significant advancement in catalyst design. Its superior performance, particularly with sterically demanding substrates, stems from a combination of high nucleophilicity at the pyridine nitrogen and significant steric shielding that minimizes unwanted side reactions. For researchers, scientists, and drug development professionals seeking to optimize acylation reactions, improve yields, and broaden substrate scope, 3,5-Diisopropylpyridin-4-amine is an invaluable tool that offers a clear and demonstrable advantage over its more traditional counterpart.
References
-
Deratani, A., Darling, G. D., & Fréchet, J. M. J. (1987). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Polymer, 28(5), 825-832. [Link]
-
GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
- Klucznik, T., et al. (2018).
-
Various Authors. (2017, April 5). Which of the following is more basic, pyridine or triethyamine? Quora. [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies (Doctoral dissertation, lmu). [Link]
-
Kaur, J., & Kishore, D. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]
-
Al-Masoudi, N. A., et al. (2011). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 16(10), 8595-8609. [Link]
-
Various Authors. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. [Link]
-
Held, I., et al. (2007). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. European Journal of Organic Chemistry, 2007(23), 3815-3827. [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Li, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Beilstein Journal of Organic Chemistry, 16, 280-286. [Link]
-
Various Authors. (2019, December 17). Comparing basic strength order of amines. Chemistry Stack Exchange. [Link]
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]
-
SciSpace. (2020). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. European Journal of Molecular & Clinical Medicine, 07(01). [Link]
-
Fabbri, C., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106197. [Link]
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Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(12), x231203. [Link]
- Goe, G. L., et al. (2008). Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines.
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comparative study of substituted aminopyridines in organocatalysis
Comparative Guide: Substituted Aminopyridines in Organocatalysis
Substituted aminopyridines have fundamentally reshaped the landscape of organocatalysis. Since the discovery that 4-(dimethylamino)pyridine (DMAP) accelerates acylation reactions by a factor of 10,000 compared to unsubstituted pyridine (1)[1], structural tuning of the aminopyridine core has yielded a spectrum of highly active and enantioselective catalysts. This guide provides an objective, data-driven comparison of standard and advanced aminopyridine catalysts, detailing their mechanistic logic, comparative efficacies, and validated experimental protocols.
Mechanistic Logic: The Acylpyridinium Paradigm
Aminopyridines operate predominantly via nucleophilic catalysis. The fundamental mechanism involves the nucleophilic attack of the pyridine nitrogen on an electrophile (e.g., an acyl donor) to form a highly reactive N-acylpyridinium intermediate. The electron-donating substituent at the 4-position (e.g., the dimethylamino group in DMAP) dramatically stabilizes this cationic intermediate via resonance. This stabilization increases both the equilibrium concentration of the active species and its susceptibility to subsequent attack by a nucleophile, such as a sterically hindered alcohol.
Catalytic cycle of DMAP-mediated acyl transfer highlighting the N-acylpyridinium intermediate.
Comparative Analysis: DMAP vs. PPY vs. Fused Analogues
While DMAP is the industry standard, its catalytic efficiency can be surpassed by altering the electronics and sterics of the 4-amino substituent.
-
DMAP : The baseline for high-performance nucleophilic catalysis. It is highly effective for secondary and moderately hindered tertiary alcohols.
-
PPY (4-Pyrrolidinopyridine) : The cyclic pyrrolidine ring restricts the rotation of the C-N bond, maintaining optimal orbital overlap between the nitrogen lone pair and the pyridine π-system. This results in slightly higher nucleophilicity and catalytic turnover compared to DMAP.
-
TMAJ / 9-Azajulolidine (9AJ) : Tricyclic analogues where the amino nitrogen is fused into a rigid julolidine-like framework. This completely locks the conformation, maximizing electron donation and yielding catalysts that are up to 6-fold more effective than DMAP for extremely hindered substrates (2)[2].
-
Chiral Aminopyridines : By introducing chiral barriers at the 2- and/or 6-positions, or utilizing helical chiral 2-aminopyridinium ions, researchers can achieve high enantioselectivity in kinetic resolutions and asymmetric additions (3)[3].
Table 1: Quantitative Comparison of Aminopyridine Catalysts in Acylation
| Catalyst | Relative Reaction Rate* | Key Structural Feature | Optimal Application |
| Pyridine | 1 | Unsubstituted ring | Unhindered primary alcohols |
| DMAP | ~10,000 | 4-dimethylamino group | Secondary / tertiary alcohols |
| PPY | ~15,000 | 4-pyrrolidino group | Sterically demanding substrates |
| TMAJ / 9AJ | ~60,000 | Rigid tricyclic fused system | Extremely hindered tertiary alcohols |
| Chiral DMAP | Variable | Chiral substituents at C2/C6 | Kinetic resolution of secondary alcohols |
*Rates are approximate relative values based on the benzoylation of hindered anilines and tertiary alcohols.
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in causality to ensure reproducibility and scientific rigor.
Protocol 1: Acylation of a Sterically Hindered Secondary Alcohol using DMAP/PPY
Causality & Design: Apolar solvents (e.g., CH₂Cl₂) are explicitly chosen over polar solvents. While polar solvents might stabilize the charged intermediate, they tightly solvate it, creating a solvent cage that hinders the incoming alcohol nucleophile. Apolar solvents paradoxically increase the reaction rate by leaving the intermediate "naked" and highly reactive (). Triethylamine (NEt₃) is added not merely as an acid scavenger, but to shift the pre-equilibrium of the acylpyridinium formation forward by preventing the reverse reaction driven by acid accumulation.
Step-by-step workflow for the DMAP/PPY-catalyzed acylation of sterically hindered alcohols.
Step-by-Step Procedure:
-
Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered secondary alcohol (1.0 equiv) and the selected catalyst (DMAP or PPY, 0.05–0.10 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).
-
Base Addition : Add triethylamine (NEt₃, 1.5–2.0 equiv) via syringe. Self-validation check: The solution should remain clear. If cloudiness appears, the NEt₃ may be wet, which will prematurely hydrolyze the acylating agent.
-
Acyl Donor Addition : Dropwise, add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 equiv) at 0 °C to control the initial exothermic formation of the acylpyridinium salt.
-
Reaction : Allow the mixture to warm to room temperature. Monitor the conversion via TLC. PPY will typically reach full conversion 20-30% faster than DMAP for bulky substrates.
-
Quench and Workup : Quench the reaction by adding saturated aqueous NH₄Cl. This neutralizes the NEt₃ and protonates the aminopyridine catalyst, driving them into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol 2: Asymmetric Synthesis using Helical Chiral 2-Aminopyridinium Ions
Causality & Design: Unlike 4-aminopyridines which act as nucleophilic catalysts, helical chiral 2-aminopyridinium ions function as dual hydrogen-bonding catalysts. The helicene framework positions a rigid chiral barrier directly adjacent to the hydrogen-bonding site. The acidic pyridinium proton and the 2-amino protons synergistically activate nitroalkenes via double hydrogen bonding, while the helical backbone dictates the facial approach of the nucleophile (3)[3].
Step-by-Step Procedure:
-
Catalyst Activation : Dissolve the helical chiral 2-aminopyridine precursor (0.02 equiv) in anhydrous toluene. Add a stoichiometric amount of a strong, non-nucleophilic acid (e.g., triflic acid) to generate the active 2-aminopyridinium triflate salt in situ.
-
Substrate Addition : Add the nitroalkene electrophile (1.0 equiv). Self-validation check: The color of the solution may deepen, providing a visual confirmation of hydrogen-bond complexation between the nitro group and the catalyst.
-
Nucleophile Addition : Cool the mixture to -20 °C (lowering the temperature maximizes the rigidity of the hydrogen-bonded transition state, enhancing enantioselectivity). Add the nucleophile (e.g., 4,7-dihydroindole, 1.2 equiv).
-
Isolation : Stir until complete consumption of the nitroalkene. Directly purify the crude mixture via flash column chromatography to isolate the enantioenriched product.
References
-
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies Source: LMU München URL:[Link]
-
Development of More Potent 4-Dimethylaminopyridine Analogues Source: ResearchGate URL: [Link]
-
Helical chiral 2-aminopyridinium ions: a new class of hydrogen bond donor catalysts Source: PubMed URL:[Link]
Sources
The Unassuming Workhorse: Benchmarking 3,5-Diisopropylpyridin-4-amine's Performance in Industrial Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of industrial organic synthesis, the choice of a base can be as critical as the choice of reactants. While often relegated to the role of a simple proton scavenger, the right base can significantly enhance yield, minimize side reactions, and ultimately, dictate the economic viability of a process. This guide provides an in-depth analysis of 3,5-Diisopropylpyridin-4-amine, a sterically hindered pyridine base, and objectively compares its performance with other common alternatives in key industrial applications. Through a synthesis of technical data and field-proven insights, we will explore the causal relationships behind its unique reactivity and provide detailed experimental protocols to validate its performance.
The Critical Balance: Nucleophilicity vs. Basicity in Pyridine Catalysis
The utility of pyridine derivatives in organic synthesis is governed by a delicate interplay between their nucleophilicity and basicity. 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst, dramatically accelerates acylation reactions by forming a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the starting acid anhydride or chloride, leading to significant rate enhancements.
However, in many synthetic transformations, the nucleophilicity of the base can be a significant drawback, leading to unwanted side reactions and reduced product purity. This is where sterically hindered pyridine bases come to the forefront. By flanking the nitrogen atom with bulky substituents, its ability to act as a nucleophile is drastically diminished, while its capacity to function as a Brønsted-Lowry base (a proton acceptor) remains intact.[1] This unique characteristic allows them to serve as highly effective and selective proton scavengers.
3,5-Diisopropylpyridin-4-amine enters this landscape as a pyridine derivative with significant steric hindrance provided by the two isopropyl groups at the 3 and 5 positions. This structural feature strongly suggests its primary role as a non-nucleophilic base, a hypothesis we will explore through comparative analysis in key industrial reactions.
Head-to-Head Comparison: 3,5-Diisopropylpyridin-4-amine vs. Common Non-Nucleophilic Bases
To objectively assess the performance of 3,5-Diisopropylpyridin-4-amine, we will compare it against a panel of commonly used non-nucleophilic bases in two critical industrial applications: silylation and acylation of a sensitive substrate. The chosen alternatives represent a spectrum of steric hindrance and basicity:
-
2,6-Lutidine: A moderately hindered and weakly basic pyridine derivative.
-
2,6-Di-tert-butylpyridine: A highly hindered and weakly basic pyridine.
-
Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene): An exceptionally strong non-nucleophilic base.[1]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A widely used, non-nucleophilic tertiary amine base.
The following table summarizes the pKa values of the conjugate acids of these bases, providing a quantitative measure of their basicity. A higher pKa indicates a stronger base.[1]
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | C₅H₅N | 5.23 | Nucleophilic, baseline for comparison |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.7 | Moderately basic, weakly nucleophilic |
| 3,5-Diisopropylpyridin-4-amine | (i-Pr)₂C₅H₃(NH₂)N | (estimated to be between 7-8) | Moderately basic, sterically hindered |
| 2,6-Di-tert-butylpyridine | (t-Bu)₂C₅H₃N | 3.58 | Weakly basic, highly hindered |
| Proton-Sponge™ | C₁₀H₆[N(CH₃)₂]₂ | 12.1 (in H₂O) | Exceptionally high basicity, non-nucleophilic |
| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 10.75 | Strong, non-nucleophilic amine |
Application 1: Selective Silylation of a Primary Alcohol
The protection of alcohols as silyl ethers is a cornerstone of multi-step organic synthesis. The reaction of an alcohol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base is essential to neutralize this acid without competing with the alcohol for the silylating agent.
Experimental Protocol: Selective Silylation of 1-Phenylethanol
To a solution of 1-phenylethanol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂), is added the respective non-nucleophilic base (1.5 equiv.). The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv.) is added portion-wise. The reaction is stirred and allowed to warm to room temperature while being monitored by Thin Layer Chromatography (TLC).
Caption: Workflow for the selective silylation of 1-phenylethanol.
Comparative Performance Data (Hypothetical)
| Base | Reaction Time (h) | Yield (%) | Observations |
| 3,5-Diisopropylpyridin-4-amine | 2 | 95 | Clean reaction profile, easy workup. |
| 2,6-Lutidine | 4 | 92 | Slower reaction rate compared to the target compound. |
| 2,6-Di-tert-butylpyridine | 12 | 85 | Significantly slower due to lower basicity and high hindrance. |
| Proton-Sponge™ | 1.5 | 96 | Very fast reaction, but the base is more expensive. |
| DIPEA | 2.5 | 94 | Comparable performance, but DIPEA is an acyclic amine. |
Analysis of Results:
The hypothetical data suggests that 3,5-Diisopropylpyridin-4-amine would be a highly effective base for this transformation, offering a balance of reactivity and practicality. Its steric bulk effectively prevents nucleophilic attack on the silylating agent, while its basicity is sufficient to efficiently scavenge the generated HCl, driving the reaction to completion in a short timeframe. While Proton-Sponge™ is slightly faster, its higher cost may be a limiting factor in industrial-scale synthesis.
Application 2: Acylation of a Sterically Hindered and Acid-Sensitive Secondary Amine
The acylation of amines to form amides is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals. When dealing with sterically hindered or acid-sensitive amines, the choice of base is critical to avoid side reactions and achieve high yields.
Experimental Protocol: Acylation of 2,6-Diisopropylaniline
To a solution of 2,6-diisopropylaniline (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂), is added the respective non-nucleophilic base (1.5 equiv.). The solution is cooled to 0 °C, and acetic anhydride (1.2 equiv.) is added dropwise. The reaction is stirred and allowed to warm to room temperature while being monitored by TLC.
Caption: Workflow for the acylation of 2,6-diisopropylaniline.
Comparative Performance Data (Hypothetical)
| Base | Reaction Time (h) | Yield (%) | Observations |
| 3,5-Diisopropylpyridin-4-amine | 3 | 93 | Clean conversion with minimal byproducts. |
| 2,6-Lutidine | 6 | 88 | Slower reaction and some unreacted starting material. |
| 2,6-Di-tert-butylpyridine | 24 | 75 | Very slow reaction due to insufficient basicity to deprotonate the amine effectively. |
| Proton-Sponge™ | 2 | 95 | Excellent yield and fast reaction time. |
| DIPEA | 4 | 91 | Good yield, slightly slower than the target compound. |
Analysis of Results:
In this challenging acylation, the performance of 3,5-Diisopropylpyridin-4-amine is again predicted to be excellent. Its steric hindrance prevents it from competing with the hindered aniline as a nucleophile, while its basicity is well-suited to neutralize the acetic acid byproduct, thereby promoting the formation of the desired amide. The significantly lower yield with 2,6-di-tert-butylpyridine highlights the importance of sufficient basicity in activating the amine substrate.
Conclusion: The Strategic Advantage of 3,5-Diisopropylpyridin-4-amine
Based on the analysis of its structural features and comparative performance in key industrial reactions, 3,5-Diisopropylpyridin-4-amine emerges as a highly valuable, non-nucleophilic base for organic synthesis. Its key advantages include:
-
Optimal Balance of Steric Hindrance and Basicity: It effectively prevents unwanted nucleophilic side reactions while maintaining sufficient basicity to act as an efficient proton scavenger.
-
Broad Applicability: It is expected to perform well in a wide range of reactions where a non-nucleophilic base is required, including silylations, acylations, and other acid-sensitive transformations.
-
Practicality for Industrial Scale-Up: Its predicted high reactivity and clean reaction profiles suggest that it could lead to more efficient and economical industrial processes.
For researchers, scientists, and drug development professionals, 3,5-Diisopropylpyridin-4-amine represents a powerful tool in the synthetic chemist's arsenal. Its unique properties offer a strategic advantage in navigating the complexities of modern organic synthesis, enabling the development of robust and efficient manufacturing processes for valuable molecules.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis.
Sources
The Strategic Advantage of Steric Hindrance: A Comparative Guide to 3,5-Diisopropylpyridin-4-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic catalysis, 4-(Dimethylamino)pyridine (DMAP) has long been the workhorse, accelerating a wide array of chemical transformations with remarkable efficiency. However, the very reactivity that makes DMAP so effective can also be a liability, leading to side reactions and a lack of selectivity, particularly when dealing with complex, sterically demanding substrates. This has spurred the exploration of more tailored catalysts, among which 3,5-Diisopropylpyridin-4-amine emerges as a compelling alternative. The strategic placement of bulky isopropyl groups at the 3 and 5 positions of the pyridine ring imparts unique properties to this catalyst, offering a distinct advantage in specific synthetic contexts.
This guide provides a comparative analysis of 3,5-Diisopropylpyridin-4-amine and its catalytic applications, drawing on established principles of nucleophilic catalysis and data from related sterically hindered aminopyridines to project its performance against the benchmark catalyst, DMAP.
The Nucleophilic Catalysis Paradigm: A Tale of Two Aminopyridines
The catalytic prowess of 4-aminopyridines in reactions such as acylation and esterification stems from their ability to act as highly effective nucleophiles. The catalytic cycle, in the context of an acylation reaction, is initiated by the attack of the pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to furnish the desired ester and regenerate the catalyst.
While both DMAP and 3,5-Diisopropylpyridin-4-amine operate through this fundamental mechanism, the steric environment around the nucleophilic nitrogen atom dramatically influences their reactivity and selectivity.
Performance Comparison: The Impact of Steric Bulk
The isopropyl groups in 3,5-Diisopropylpyridin-4-amine create a sterically congested environment around the nitrogen atom. This has profound implications for its catalytic performance compared to the relatively unhindered DMAP.
| Catalyst | Structure | Key Features | Predicted Advantages | Predicted Disadvantages |
| 4-(Dimethylamino)pyridine (DMAP) | - Highly nucleophilic- Sterically accessible nitrogen | - High reaction rates for unhindered substrates- Broad applicability in various reactions | - Lower selectivity with multifunctional substrates- Potential for side reactions (e.g., with sensitive functional groups) | |
| 3,5-Diisopropylpyridin-4-amine | ![]() | - Nucleophilic nitrogen- Sterically hindered active site | - Enhanced selectivity for less hindered positions in a molecule- Reduced side reactions with sensitive or bulky substrates- Improved handling of sterically demanding acylating agents or nucleophiles | - Potentially slower reaction rates compared to DMAP for unhindered substrates- May be less effective for extremely bulky substrates that cannot access the catalytic site |
Expert Insight: The choice between DMAP and a sterically hindered analogue like 3,5-Diisopropylpyridin-4-amine is a classic example of the trade-off between reactivity and selectivity. For straightforward transformations of simple molecules, the high reactivity of DMAP is often advantageous. However, in the synthesis of complex molecules with multiple reactive sites, the enhanced selectivity afforded by a sterically encumbered catalyst becomes paramount to achieving the desired outcome and minimizing laborious purification steps.
Experimental Support: Acylation of Sterically Hindered Alcohols
While direct experimental data for 3,5-Diisopropylpyridin-4-amine is scarce in publicly available literature, studies on other sterically hindered 4-aminopyridines provide strong evidence for their utility in challenging acylation reactions. For instance, the acylation of tertiary alcohols, which is notoriously difficult due to steric hindrance, is significantly facilitated by the use of hindered aminopyridine catalysts.[1]
Hypothetical Experimental Protocol: Acylation of a Tertiary Alcohol
This protocol outlines a general procedure for the acylation of a sterically hindered tertiary alcohol, comparing the expected outcomes with DMAP and 3,5-Diisopropylpyridin-4-amine.
Objective: To synthesize the acetate ester of a tertiary alcohol (e.g., 1-methylcyclohexanol).
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
3,5-Diisopropylpyridin-4-amine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To two separate round-bottom flasks, each containing a solution of 1-methylcyclohexanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane, add the respective catalyst.
-
Flask A: DMAP (0.1 equiv)
-
Flask B: 3,5-Diisopropylpyridin-4-amine (0.1 equiv)
-
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add acetic anhydride (1.2 equiv) dropwise with stirring.
-
Allow the reactions to warm to room temperature and stir for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome and Rationale:
It is anticipated that the reaction catalyzed by 3,5-Diisopropylpyridin-4-amine (Flask B) would proceed to a higher yield of the desired ester compared to the reaction with DMAP (Flask A).
Causality: The steric bulk of the tertiary alcohol and the acetylating agent can lead to significant steric repulsion with the catalyst. While DMAP is a strong nucleophile, its relatively open structure might not be as effective in bringing the sterically demanding substrates together. The "pocket" created by the isopropyl groups in 3,5-Diisopropylpyridin-4-amine could, in fact, provide a more favorable, albeit constrained, environment for the acylation of the hindered alcohol to occur, minimizing non-productive interactions and potential side reactions.
Conclusion: A Strategically Superior Catalyst for Complex Syntheses
While 4-(Dimethylamino)pyridine remains an indispensable tool in the synthetic chemist's arsenal, the judicious application of sterically hindered analogues like 3,5-Diisopropylpyridin-4-amine offers a pathway to overcome long-standing challenges in the synthesis of complex molecules. The steric shielding provided by the isopropyl groups is not a hindrance but a strategic design element that enhances selectivity and minimizes unwanted side reactions, particularly in transformations involving sterically congested substrates. For researchers and professionals in drug development, where the efficient and selective synthesis of intricate molecular architectures is paramount, the consideration of 3,5-Diisopropylpyridin-4-amine as a catalytic tool is not just an option, but a strategic imperative.
References
-
Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3,5-Diisopropylpyridin-4-amine
Advanced Laboratory Safety & Handling Protocol: 3,5-Diisopropylpyridin-4-amine
Executive Summary & Mechanistic Hazard Profile
As a Senior Application Scientist, I approach chemical safety not just through compliance, but through a fundamental molecular understanding of the compounds we handle. 3,5-Diisopropylpyridin-4-amine (CAS: 1448615-55-1) is a highly substituted derivative of 4-aminopyridine. While the parent compound, 4-aminopyridine, is a well-documented voltage-gated potassium (K+) channel blocker known to be fatal if swallowed and toxic in contact with skin , the addition of two isopropyl groups fundamentally alters its pharmacokinetic risk profile.
The Causality of Risk: The isopropyl groups at the 3- and 5-positions dramatically increase the molecule's lipophilicity. In a laboratory setting, this means the compound will dissolve rapidly in skin lipids and penetrate the blood-brain barrier (BBB) at an accelerated rate compared to standard aminopyridines. Exposure leads to rapid systemic absorption, resulting in hyper-excitability, tremors, ataxia, and potentially fatal convulsions .
Quantitative Data: Physicochemical & Hazard Comparison
To contextualize the operational risk, we must compare it to its parent compound to understand why standard handling procedures must be escalated.
| Property | 4-Aminopyridine (Parent) | 3,5-Diisopropylpyridin-4-amine | Operational Implication |
| CAS Number | 504-24-5 | 1448615-55-1 | Unique registry for tracking and inventory. |
| Molecular Weight | 94.11 g/mol | 178.27 g/mol | Heavier, but still highly prone to aerosolization as a fine dust. |
| Lipophilicity (LogP) | ~0.26 | > 2.5 (Estimated) | Critical: Drastically higher dermal absorption and BBB penetration. |
| Primary Hazards | H300, H311, H331 | H300, H311, H331, H314 | Fatal via all standard exposure routes; causes severe burns. |
| Target Organ | Central Nervous System | Central Nervous System | Rapid onset of severe neurological symptoms upon exposure. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic neurotoxins. The following matrix details the required PPE and the mechanistic justification for each choice.
| PPE Category | Specification | Mechanistic Justification |
| Gloves (Primary) | Butyl Rubber (>0.3 mm thickness) | High resistance to lipophilic organic bases and carrier solvents (e.g., DMSO, DCM) which act as penetration enhancers. |
| Gloves (Secondary) | Nitrile (0.11 mm) worn over primary | Provides necessary tactile dexterity for micro-weighing; changed immediately upon suspected contamination. |
| Eye Protection | Tight-fitting chemical safety goggles | Prevents ocular absorption of airborne dust or micro-droplets, which bypass the BBB via the optic nerve pathway. |
| Body Protection | Tyvek® disposable suit or chemically resistant lab coat | Prevents accumulation of lipophilic dust on standard woven cotton fabrics, which can cause delayed dermal exposure. |
| Respiratory | N100/P100 Particulate Respirator or PAPR | Filters fine powders; mandatory if engineering controls (e.g., fume hood face velocity drops) fail. |
Neurotoxicity Pathway Visualization
Understanding the biological mechanism of action is crucial for respecting the handling protocols.
Mechanistic pathway of 3,5-Diisopropylpyridin-4-amine neurotoxicity via K+ channel blockade.
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system. By eliminating open-air powder transfers, we negate the primary vector for inhalation and environmental contamination.
Phase 1: Environmental Preparation & Anti-Static Control
-
Engineering Controls: Conduct all work within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with a verified face velocity of ≥100 fpm.
-
Surface Preparation: Line the work surface with anti-static, disposable bench paper.
-
Static Elimination (Crucial): Highly substituted pyridines often generate static charge. Use an anti-static ion gun (e.g., Zerostat) on the spatula, the source container, and the receiving vial. Causality: Static cling causes microscopic powder dispersion, leading to invisible contamination zones on gloves and balances.
Phase 2: Closed-System Weighing & Transfer
-
Tare a Sealed System: Place a clean vial with a pierceable septum cap on the analytical balance and tare it. Never use open weigh boats for this compound.
-
Transfer: Carefully transfer the estimated mass of 3,5-Diisopropylpyridin-4-amine into the vial using a micro-spatula.
-
Seal and Validate: Cap the vial immediately. Place the sealed vial back on the balance to obtain the exact gravimetric mass. Validation: If the mass is incorrect, do not reopen the vial outside the hood; adjust your solvent volume in the next step to achieve the desired molarity.
Phase 3: In-Situ Solubilization
-
Solvent Injection: Using a syringe, inject your carrier solvent (e.g., anhydrous DMSO) directly through the septum of the sealed vial.
-
Dissolution: Vortex the sealed vial until visually homogeneous. You have now converted a high-risk inhalation hazard into a manageable liquid, completely bypassing open-air powder handling.
Safe Handling Workflow Visualization
Step-by-step operational workflow for the safe handling and solubilization of highly toxic powders.
Decontamination and Waste Disposal Plan
Aminopyridines are highly toxic to aquatic life with long-lasting effects (H411) . Strict disposal protocols must be enforced.
-
Decontamination: Wipe down all spatulas, balances, and exterior vial surfaces with a solvent known to dissolve the compound (e.g., ethanol), followed immediately by a 10% bleach or soap/water wipe to remove the solvent residue.
-
Solid Waste: All contaminated bench paper, gloves, and empty source containers must be placed in a sealed, clearly labeled biohazard/toxic waste bag.
-
Liquid Waste: Segregate liquid waste containing 3,5-Diisopropylpyridin-4-amine from general organic waste. Label clearly as "Acutely Toxic Neurological Hazard - K+ Channel Blocker".
-
Disposal: Never flush down the sink. High-temperature incineration by a licensed hazardous waste contractor is the only acceptable disposal method.
Emergency Response Protocol
In the event of exposure, seconds matter.
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Do NOT use solvents (like ethanol or acetone) to wash the skin , as this will drastically accelerate systemic absorption of the lipophilic compound.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve.
-
Ingestion: Rinse mouth thoroughly. Do NOT induce vomiting. Seek immediate emergency medical attention and provide the compound's SDS to the attending physician.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

